Medronic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
phosphonomethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6O6P2/c2-8(3,4)1-9(5,6)7/h1H2,(H2,2,3,4)(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKDYNNUVRNNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25681-89-4 (di-hydrochloride salt), 6145-29-5 (tetra-hydrochloride salt) | |
| Record name | Medronic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045696 | |
| Record name | Medronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1984-15-2 | |
| Record name | Methylenediphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medronic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14078 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Medronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Medronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MEDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73OS0QIN3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations
Strategies for Substituted Methylenediphosphonate Synthesis
The synthesis of methylenediphosphonic acid and its substituted derivatives is a cornerstone of organophosphorus chemistry, driven by their wide-ranging applications. Various strategies have been developed to construct the P-C-P backbone and introduce functional groups at the central methylene (B1212753) carbon. These methods range from classical organic reactions to more modern, energy-efficient techniques.
Traditional methods for synthesizing methylenediphosphonates and their α-substituted analogs remain highly relevant. The Michaelis-Arbuzov and Michaelis-Becker reactions are foundational, utilizing trivalent phosphorus esters as nucleophiles to form the critical P-C bond. These reactions typically involve the condensation of phosphonic acid derivatives with methylene precursors. For instance, reacting a dihalomethane like diiodomethane (B129776) or dibromomethane (B42720) with a trialkyl phosphite (B83602) can yield the corresponding tetra-alkyl methylenediphosphonate. google.com However, these reactions can be slow and sometimes result in poor yields. google.com
A common strategy for producing α-hydroxy bisphosphonates (HBPs) involves reacting carboxylic acids with phosphorylating agents under harsh conditions. google.com A milder, one-pot alternative has been developed using tris(trimethylsilyl) phosphite in the presence of catecholborane, which allows for a broader range of commercially available carboxylic acids to be used as starting materials. nih.gov Similarly, α-amino bisphosphonates can be synthesized from nitriles in a one-pot reaction mediated by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and an orthoformate, which generates a reactive nitrilium intermediate that is subsequently trapped by a phosphite ester. acs.org
Another major group of methods involves the functionalization of pre-formed methylenediphosphonic acid tetraesters. nih.gov The methylene group is a CH-acid, allowing for reactions that introduce substituents at the carbon atom bridging the two phosphorus centers. nih.gov The resulting substituted tetraesters are then converted to the final acids via hydrolysis, often using strong acids or trimethylbromosilane for dealkylation. nih.govbeilstein-archives.org
A summary of selected conventional synthetic reactions is presented below.
| Starting Material(s) | Reagent(s) | Product Type | Reference(s) |
| Carboxylic Acid | Tris(trimethylsilyl) phosphite, Catecholborane | α-Hydroxy bisphosphonate | nih.gov |
| Nitrile | Tf₂O, HC(OR)₃, Phosphite ester | α-Amino bisphosphonate | acs.org |
| Amine, Triethyl orthoformate, Dialkyl phosphite | Conventional Heating | α-Amino bisphosphonate | nih.gov |
| Dihalomethane | Tri-n-alkyl phosphite | Tetra-alkyl methylenediphosphonate | google.com |
Microwave-assisted synthesis has emerged as a powerful "green" chemistry tool, often leading to significantly reduced reaction times, higher yields, and simplified catalyst systems compared to conventional heating. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various substituted methylenediphosphonates.
A notable application is the three-component condensation reaction to produce α-substituted amino bisphosphonates. tandfonline.com This method involves reacting an amine, a dialkyl phosphite, and triethyl orthoformate under solvent-free microwave irradiation, yielding the desired products efficiently. researchgate.nettandfonline.com This approach has been used to synthesize a series of α-substituted aromatic and heteroaromatic amino bisphosphonates. tandfonline.com Similarly, the Michaelis-Arbuzov reaction can be accelerated under microwave conditions. The synthesis of arylmethyl and heteroaryl phosphonates using a silica (B1680970) gel-supported cerium(III) chloride catalyst is significantly more efficient with microwave irradiation compared to conventional heating.
| Reactants | Conditions | Product | Yield | Reference(s) |
| Substituted Amine, Dialkyl phosphite, Triethyl orthoformate | Microwave Irradiation, Catalyst-free, Solvent-free | α-Substituted Amino bisphosphonate | High | tandfonline.com |
| Amine, Orthoformate, Dialkyl phosphite / Diphenylphosphine oxide | Microwave Irradiation, Catalyst-free, Solvent-free | Aminomethylenebisphosphonate / Aminomethylenebis(phosphine oxide) | 61-85% | researchgate.net |
| 1,4-bis(bromomethyl)benzene, Triethyl phosphite | Microwave Irradiation (490W), CeCl₃·7H₂O-SiO₂ catalyst | Tetraethyl 1,4-phenylenebis(methylene)diphosphonate | High (85-94%) | |
| 4-Morpholinoacetophenone, Substituted benzaldehydes | Microwave Irradiation (50W), 80 °C, Ethanolic NaOH | Morpholine-based Chalcones | N/A | mdpi.com |
Hydrothermal synthesis is a method that employs water as a solvent at elevated temperatures and pressures to crystallize materials from aqueous solutions. This technique is particularly effective for producing inorganic-organic hybrid materials, such as metal methylenediphosphonates with well-defined, often porous, framework structures. ias.ac.in
By varying experimental parameters such as temperature, initial pH, and reactant ratios, different crystal structures and phases can be selectively isolated. acs.orgacs.org For example, the hydrothermal investigation of the CuCl₂·2H₂O/methylenediphosphonic acid/NaOH/H₂O system yielded four distinct copper(II) methylenediphosphonate compounds, three of which possessed novel structures. acs.orgacs.org One compound, Cu₂(O₃P-CH₂-PO₃), formed a dense three-dimensional framework, while others were built from layers intercalated with water molecules and sodium cations. acs.orgacs.org
This method has also been used to synthesize isostructural methylenediphosphonates of molybdenum(VI) with the general formula A[MoO₂(O₃PCH₂PO₃H)], where A can be Rubidium (Rb), Ammonium (NH₄), or Thallium (Tl). ias.ac.in These compounds feature anionic layers of molybdenum diphosphonate interleaved with the respective cations. ias.ac.in
| Metal Source | Diphosphonate Source | Other Reagents | Temperature | Product | Reference(s) |
| CuCl₂·2H₂O | Methylenediphosphonic acid | NaOH, H₂O | Varied | Copper(II) methylenediphosphonates (MIL-54, 55, 56) | acs.orgacs.org |
| MoO₃ | Methylenediphosphonic acid | Rb₂CO₃, H₂O | 225°C | Rb[MoO₂(O₃PCH₂PO₃H)] | ias.ac.in |
| V₂O₅ | Methylenediphosphonic acid | Ag₂O, H₂O | 180°C | Ag₃[(VO₂)₅{O₃P-CH₂-PO₃}] (MIL-42) | researchgate.net |
Microwave-Assisted Synthetic Routes
Precursors and Starting Building Blocks
The strategic selection of precursors is crucial for the efficient synthesis of functionally substituted methylenediphosphonates. Specific starting compounds are chosen for their inherent reactivity, which allows for the direct introduction of desired functional groups.
Carbonyl diphosphonic acid is a highly promising starting block for synthesizing methylenediphosphonates with functional substituents at the central carbon atom. mdpi.comresearchgate.net Its ketone-like carbonyl group serves as a reactive site for various chemical transformations. In aqueous solutions, it exists in equilibrium with its hydrated gem-diol form, dihydroxymethylenediphosphonic acid. mdpi.com
A key synthetic application involves the addition of organometallic reagents, such as Grignard or organoindium reagents, to tetraalkyl carbonylbisphosphonates (the ester form of carbonyl diphosphonic acid). google.com This reaction provides a versatile pathway to α-hydroxy, α-substituted methylenebisphosphonates, which are an important class of compounds. google.comgoogle.com However, the reactivity of carbonyl diphosphonic acid can also lead to unexpected outcomes. For example, its reaction with hydroxylamine (B1172632) does not yield the expected stable oxime; instead, it undergoes a rapid Beckmann-like fragmentation to produce cyanophosphonic and phosphoric acids. mdpi.comresearchgate.net This instability highlights how the two phosphonic acid residues alter the typical reactivity of the carbonyl group. mdpi.com
Alkylenediphosphonic acids and their esters, particularly methylenediphosphonic acid itself, serve as fundamental scaffolds for further chemical modification, a process known as derivatization. nih.govsigmaaldrich.com One primary approach is the functionalization of the methylene bridge (the CH₂ group) in tetraethyl methylenediphosphonate. nih.gov This carbon atom is acidic enough to be deprotonated, and the resulting carbanion can react with various electrophiles to introduce substituents. researchgate.net
Another strategy involves starting with a substituted diphosphonate, such as a vinylgembisphosphonate, and performing further reactions. For instance, substituted vinylgembisphosphonates can be epoxidized using hydrogen peroxide with a sodium tungstate (B81510) catalyst in an environmentally friendly methanol-water solvent system. beilstein-archives.org This creates substituted 1,2-epoxy ethylgembisphosphonates, which are valuable intermediates. beilstein-archives.org The resulting phosphonate (B1237965) esters can be deprotected to yield the free phosphonic acids, commonly through hydrolysis with concentrated HCl or, for acid-sensitive molecules, with milder reagents like trimethylbromosilane or by hydrogenolysis of benzyl (B1604629) esters. nih.govbeilstein-archives.org
Carbonyl Diphosphonic Acid as a Precursor
Derivatization Pathways and Analogues
Methylenediphosphonic acid serves as a foundational structure for the synthesis of a wide array of derivatives and analogues through various chemical transformations. These derivatization pathways allow for the modification of the core molecule to achieve specific chemical properties and functionalities.
Esterification Reactions and Symmetrically Substituted Esters
The esterification of methylenediphosphonic acid is a key method for creating derivatives with altered solubility and reactivity. Symmetrically substituted esters, in particular, have been a focus of synthetic efforts.
One facile method for synthesizing symmetric esters of C₁-C₁₀ alkylenebisphosphonic acids involves the reaction of a C₁-C₁₀ alkylenebis(phosphonic dichloride) with an alcohol. google.com This reaction is conducted in an aprotic solvent in the presence of a catalytic amount of 1H-tetrazole and a base. google.com The initial product, a C₁-C₁₀ alkylenebis(chloro ester phosphonate), is then reacted with an excess of a hydroxylated compound (such as water or an alcohol) under basic conditions to yield the final ester product. google.com This process can produce partial esters (diesters) or various tetraesters. google.com
Symmetrically substituted partial alkyl-esters of methylenediphosphonic acid are recognized as potent metal ion extractants. tandfonline.com A study comparing the n-octyl and 2-ethylhexyl di-substituted esters showed similar extraction behaviors for calcium and americium(III), though the n-octyl ester demonstrated slightly higher efficiency. tandfonline.com The differences in extraction efficiency among various symmetrically substituted esters are thought to arise from the steric effects of the ester groups. tandfonline.com To better understand these steric influences without the complications of hydrogen bonding and aggregation seen in partial esters, symmetrically substituted tetra-esters have also been studied. tandfonline.com
The synthesis of symmetrical di- and tetra-esters of methylenebisphosphonic acid can also be achieved using methylenebis(phosphonic dichloride) as a starting material. sigmaaldrich.com For instance, tetra-secondary alkyl methylenediphosphonates have been prepared through the direct reaction of a tri-secondary alkyl phosphite with a dihalomethane, a method that was previously considered challenging. google.com Hydrolysis of these tetraesters, for example using concentrated hydrobromic acid, yields methylenediphosphonic acid itself. google.com
Table 1: Examples of Symmetrically Substituted Esters of Methylenediphosphonic Acid
| Ester Name | Starting Materials | Key Features | Reference(s) |
|---|---|---|---|
| P,P′-dialkyl-P,P′-dimethyl C₁-C₁₀ alkylenebisphosphonate | C₁-C₁₀ alkylenebis(phosphonic dichloride), alcohol, methanol | Formed via a bisphosphonic ester acid chloride intermediate. | google.com |
| n-octyl di-substituted ester of methylenediphosphonic acid | Not specified | Powerful metal ion extractant; slightly more efficient than the 2-ethylhexyl derivative. | tandfonline.com |
| 2-ethylhexyl di-substituted ester of methylenediphosphonic acid | Not specified | Powerful metal ion extractant; studied for steric effects on extraction. | tandfonline.com |
| Tetraisopropyl methylenediphosphonate | Triisopropyl phosphite, dibromomethane | An electroneutral ligand used as a building block for other compounds. | google.comlookchem.com |
Synthesis of Nucleoside Phosphate (B84403) Analogues
Methylenediphosphonic acid is a critical building block for creating metabolically stable analogues of nucleoside polyphosphates, where a P-C-P bridge replaces the more labile P-O-P bond. uri.edu These analogues are invaluable tools in enzymology and for studying biological processes.
Various synthetic methods have been explored to create bisnucleoside oligophosphate analogues containing methylenediphosphonic acid residues. For example, phosphonate analogues of diinosine tetraphosphate (B8577671) (Ip₄I) and diinosine pentaphosphate (Ip₅I) have been successfully prepared. nih.govtandfonline.com
The synthesis of guanosine (B1672433) bis(methylenediphosphonate) has been achieved by treating guanosine with methylenediphosphonic acid and dicyclohexylcarbodiimide (B1669883) in the absence of an added base. nih.gov This reaction produces a mixture of the 2',5' and 3',5' isomers, which can be separated by chromatography. nih.gov These isomers are interconvertible at low pH, eventually forming an equilibrium mixture. nih.gov
A solid-phase strategy has also been developed for the synthesis of β,γ-methylenetriphosphate nucleoside analogues. uri.edu This approach utilizes a novel solid-supported phosphitylating reagent, avoiding the need for precursors like nucleoside monophosphates and simplifying the purification process. uri.edu The synthesis of 5″-Adenylyl methylenediphosphonate, a phosphonic acid analogue of ATP, was an early and significant achievement in this field. acs.org
Formation of Amino Bisphosphonate Derivatives
The introduction of an amino group into the methylenediphosphonic acid structure leads to amino bisphosphonates, a class of compounds with distinct chemical properties. Synthetic routes to these derivatives often involve the functionalization of the carbon atom of the P-C-P backbone.
One common method involves the reaction of phosphorous acid derivatives with nitriles, which can introduce an amino group at the carbon of the P-C-P bridge, typically yielding tetraester precursors that are subsequently hydrolyzed. mdpi.comnih.gov Another approach is the reductive amination of carbonyl derivatives with aminomethyl diphosphonate. researchgate.net
A specific example is the synthesis of (1-aminoethane-1,1-diyl)diphosphonic acid (AEDP). This compound was prepared by adding phosphoryl trichloride (B1173362) to a mixture of acetonitrile (B52724) and phosphorous acid. icm.edu.pl The resulting product was characterized as a zwitterion, with a protonated amino group and a deprotonated phosphonic acid group. bibliotekanauki.pl
Investigation of Reaction Mechanisms and Stereochemistry
Understanding the mechanisms of reactions involving methylenediphosphonic acid and its derivatives is crucial for controlling synthetic outcomes and predicting compound stability. Research in this area has focused on the integrity of the P-C-P bridge and the pathways of functional group transformations.
Studies on P-C-P Bridge Stability and Degradation
While the P-C-P backbone is generally considered stable, studies have shown it can undergo degradation under certain conditions, particularly when substituents on the methylene carbon activate the bridge. A notable example is carbonyl diphosphonic acid, a derivative of methylenediphosphonic acid. mdpi.comresearchgate.net
Investigation into the reaction of carbonyl diphosphonic acid with hydroxylamine revealed that the expected oxime product is highly unstable across a wide pH range (2–12). mdpi.comresearchgate.net Instead of forming a stable oxime, the molecule undergoes a rapid Beckmann-like fragmentation, yielding cyanophosphonic acid and phosphoric acid as the main products. mdpi.comnih.gov This reactivity is distinct from structurally related α-ketophosphonates, where the oximes are more stable. mdpi.com The presence of two phosphonic acid groups attached to the carbonyl carbon imparts unique properties that facilitate this P-C-P bridge cleavage. mdpi.comresearchgate.net
Unexpected degradation of the P-C-P bridge has also been observed in other bisphosphonate derivatives, such as etidronate trimethyl ester, under mild reaction conditions. researchgate.net In contrast, methylenediphosphonic acid itself is noted for its high thermal stability and resistance to chemical and enzymatic hydrolysis, which underpins the metabolic stability of its analogues. researchgate.netfishersci.com
Mechanistic Insights into Functional Group Transformations
The mechanisms of functional group transformations on methylenediphosphonic acid derivatives provide valuable insights into their chemical behavior. The aforementioned fragmentation of carbonyl diphosphonic acid oximes is a prime example. mdpi.comscience.gov At neutral or slightly acidic pH, the fragmentation proceeds via a Beckmann-like mechanism, leading to cyanophosphonate. mdpi.com This behavior contrasts with structurally similar compounds where the stereochemistry of the oxime can dictate the reaction pathway, leading to either phosphorylation or nitrile formation. mdpi.com In the case of carbonyl diphosphonic acid, the oxime is unstable regardless of pH and stereochemistry, fragmenting rapidly. mdpi.com
Studies on the deamination of 1-aminoalkylphosphonic acids with nitrous acid suggest the formation of unstable aliphatic diazonium salts as intermediates. nih.gov These intermediates can then form a 1-phosphonoalkylium ion. The fate of this carbocationic intermediate depends on its structure; it can react with nucleophiles, undergo proton elimination, or rearrange. nih.gov In some cases, rearrangement to a more stable 2-phosphonoalkylium ion can be followed by fragmentation, leading to cleavage of the C–P bond and the formation of an alkene and phosphoric acid. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (1-aminoethane-1,1-diyl)diphosphonic acid (AEDP) |
| 1-phosphonoalkylium ion |
| 2-ethylhexyl di-substituted ester of methylenediphosphonic acid |
| 5″-Adenylyl methylenediphosphonate |
| C₁-C₁₀ alkylenebis(chloro ester phosphonate) |
| C₁-C₁₀ alkylenebis(phosphonic dichloride) |
| Carbonyl diphosphonic acid |
| Cyanophosphonic acid |
| Dicyclohexylcarbodiimide |
| Diinosine pentaphosphate (Ip₅I) |
| Diinosine tetraphosphate (Ip₄I) |
| Etidronate trimethyl ester |
| Guanosine bis(methylenediphosphonate) |
| Methylenebis(phosphonic dichloride) |
| Methylenediphosphonic acid |
| n-octyl di-substituted ester of methylenediphosphonic acid |
| P,P′-dialkyl-P,P′-dimethyl C₁-C₁₀ alkylenebisphosphonate |
| Phosphoric acid |
| Phosphoryl trichloride |
| Tetra-secondary alkyl methylenediphosphonates |
| Tetraethyl ester of methylenediphosphonic acid |
| Tetraisopropyl methylenediphosphonate |
| Tri-secondary alkyl phosphite |
Coordination Chemistry and Complexation Behavior
Ligand Properties and Metal Ion Interactions
The defining characteristic of methylenediphosphonic acid as a ligand is its powerful metal-chelating ability. medchemexpress.commedchemexpress.com The two phosphonic acid groups can donate protons in solution, leading to a high affinity for various metal cations. cymitquimica.com This section details its interactions with diverse metal ions and the influence of structural modifications on its coordination behavior.
Chelation Capacity with Diverse Metal Cations
Methylenediphosphonic acid and its derivatives are effective complexing agents for a variety of metal ions, including lanthanides and actinides. tandfonline.comtandfonline.com Its strong affinity is attributed to its high acidity and the ability to form stable six-membered chelate rings with metal ions. researchgate.net
The interaction of MDP with several metal cations has been documented:
Technetium (Tc): MDP is a well-known chelating agent for technetium-99m (⁹⁹ᵐTc), forming a complex used in bone imaging. The distribution of ⁹⁹ᵐTc-MDP complexes in blood components has been a subject of study. sigmaaldrich.com
Iron (Fe): MDP demonstrates a strong affinity for iron. plos.org Studies on a silicon-substituted derivative of MDP, P,P′-di[3-(trimethylsilyl)-1-propyl] methylenediphosphonic acid, show the formation of a Fe₂(DTMSP[MDP])₃ complex. tandfonline.comtandfonline.com
Europium (Eu) and Ytterbium (Yb): Similar to iron, these lanthanide ions form M₂(DTMSP[MDP])₃ complexes with the silyl-derivatized MDP. tandfonline.comtandfonline.com The coordination chemistry of Yb³⁺ with bisphosphonates, including MDP, has been investigated, revealing the formation of 1:1 and 1:2 (metal:ligand) complexes at different pH levels. nih.govnih.gov
Thorium (Th): Thorium(IV) forms a M(DTMSP[MDP])₂ complex with the silicon-substituted MDP. tandfonline.comtandfonline.com MDP itself can be used as a selective titrimetric reagent for thorium, forming a soluble binuclear ternary complex in the presence of other ligands. osti.govresearchgate.net
Gallium (Ga): While specific studies on gallium complexation with MDP are less common in the provided context, the general chelating nature of bisphosphonates suggests a strong interaction.
Nickel (Ni): The combination of methylenediphosphonic acid with nickel leads to the formation of different crystal structures. researchgate.net However, these structures can become irreversibly amorphous after the first electrochemical cycle. amazonaws.com
Copper (Cu): A cyanide-free alkaline copper deposition bath has been developed using MDP as a complexing agent. ingentaconnect.comresearchgate.net Potentiometric titrations have identified the formation of different copper-MDP complex species at varying pH levels. ingentaconnect.compku.edu.cn
Lanthanum (La): Hydrothermal reactions of trivalent lanthanide chlorides, including lanthanum, with MDP result in the formation of crystalline frameworks. psu.edu
Calcium (Ca): MDP is a calcium-binding drug. cymitquimica.com Its derivatives have been studied for their interaction with calcium minerals. researchgate.net A calcium salt, Ca(DTMSP[MDP]), is formed with the silyl-derivatized ligand. tandfonline.comresearchgate.net
Palladium (Pd): The complexation of palladium(II) with methylenediphosphonic acid has been a subject of investigation. ucj.org.ua
Americium (Am): Symmetrically substituted partial alkyl-esters of methylenediphosphonic acid are effective extractants for actinides, including americium(III). researchgate.net Tetraisopropyl methylenediphosphonate, a derivative of MDP, is used in the extraction of americium. lookchem.com Hydrothermal reactions of americium with MDP yield crystalline sodium americium methylenediphosphonate. psu.edu
| Metal Cation | Complex Stoichiometry/Type | Reference |
|---|---|---|
| Technetium (Tc) | ⁹⁹ᵐTc-MDP complex | sigmaaldrich.com |
| Iron (Fe) | Fe₂(DTMSP[MDP])₃ | tandfonline.comtandfonline.com |
| Europium (Eu) | Eu₂(DTMSP[MDP])₃ | tandfonline.comtandfonline.com |
| Ytterbium (Yb) | Yb₂(DTMSP[MDP])₃, [Yb(PCH₂P)]⁻, [Yb(PCH₂P)₂]⁵⁻ | tandfonline.comtandfonline.comnih.gov |
| Thorium (Th) | Th(DTMSP[MDP])₂, Th₂(DCTA)₂(MDP) | tandfonline.comtandfonline.comosti.gov |
| Nickel (Ni) | Forms various crystal structures | researchgate.net |
| Copper (Cu) | Cu(H₃L)₂, [Cu(H₃L)(H₂L)]⁻, [Cu(H₂L)₂]²⁻ | ingentaconnect.compku.edu.cn |
| Lanthanum (La) | RE[CH₂(PO₃H₀.₅)₂], NaRE(H₂O)[CH₂(PO₃)₂] | psu.edu |
| Calcium (Ca) | Ca(DTMSP[MDP]) | tandfonline.comresearchgate.net |
| Palladium (Pd) | Forms complexes | ucj.org.ua |
| Americium (Am) | NaAm(H₂O)[CH₂(PO₃)₂] | psu.edu |
Influence of Ligand Derivatization on Coordination Preferences
Modifying the structure of the methylenediphosphonic acid ligand can influence its coordination behavior and extraction efficiency.
Silyl-Derivatization: The introduction of silicon-based functionalities, such as in P,P′-di[3-(trimethylsilyl)-1-propyl] methylenediphosphonic acid (H₂DTMSP[MDP]), has been explored to enhance solubility in supercritical carbon dioxide for actinide extraction. researchgate.net Studies indicate that this derivatization does not negatively impact the complexation or extraction properties of the ligand. tandfonline.com In fact, silyl-substituted alkylenediphosphonic acids have shown higher extraction efficiency for some actinides compared to their 2-ethylhexyl analogs. researchgate.net
Esterification: Symmetrically substituted partial alkyl-esters of methylenediphosphonic acid are potent metal ion extractants for actinides. researchgate.net The nature of the ester substituents can influence the basicity of the phosphoryl oxygens and, consequently, the extraction efficiency. researchgate.net For instance, tetraisopropyl methylenediphosphonate is an electroneutral ligand used in the synergistic extraction of europium and americium. sigmaaldrich.com
Thio-analogue: The synthesis of methylenediphosphonotetrathioate (MDPT), the tetrathio analogue of MDP, demonstrates a preference for soft/borderline metal ions like Zn(II) over Ca(II). nih.gov This highlights how replacing oxygen donor atoms with sulfur can significantly alter metal selectivity.
Structural Analysis of Metal-Methylenediphosphonate Complexes
The structural characterization of metal-MDP complexes reveals a variety of coordination modes and framework architectures.
Crystallographic Studies of Coordination Polymers and Frameworks
Hydrothermal synthesis methods have been employed to create crystalline metal phosphonates. For instance, the reaction of copper(II) chloride with methylenediphosphonic acid under hydrothermal conditions yields several compounds with new structural types. acs.org One such compound, Cu₂(O₃P-CH₂-PO₃), possesses a dense three-dimensional framework, while others are layered structures with intercalated water molecules and/or sodium cations. acs.org
Similarly, hydrothermal reactions of trivalent lanthanides and actinides with MDP produce three-dimensional frameworks. psu.edu The specific structure type depends on the metal ion, leading to phases such as RE[CH₂(PO₃H₀.₅)₂] and NaRE(H₂O)[CH₂(PO₃)₂]. psu.edu
Characterization of Chelate and Bridging Interactions
Infrared spectroscopy is a key tool for characterizing the coordination in metal-MDP complexes. Frequency shifts in the asymmetric and symmetric POO⁻ stretching bands indicate symmetrical coordination of the phosphonate (B1237965) groups. tandfonline.com This coordination can occur through both chelate and bridging interactions. tandfonline.com In chelate interactions, both phosphonate groups of a single MDP ligand bind to the same metal center, often forming a six-membered ring. researchgate.net In bridging interactions, the MDP ligand connects two or more metal centers, contributing to the formation of polymers and extended frameworks. For anhydrous metal(III) complexes with a 2:3 metal-to-ligand stoichiometry, plausible structures involve both chelate and bridging diphosphonate coordination modes. tandfonline.com
Thermodynamics and Kinetics of Complex Formation
The interaction of methylenediphosphonic acid with metal ions is characterized by the formation of complexes with varying stoichiometry and stability. Understanding the thermodynamics and kinetics of these processes is crucial for predicting the behavior of MDPA in different chemical environments.
The acidity of methylenediphosphonic acid and the stability of its metal complexes are quantified by protonation and stability constants, respectively. These constants are typically determined using techniques like potentiometry and polarography. The protonation constants (log K) for MDPA have been determined under specific conditions, which are essential for understanding its speciation at different pH values. For instance, at 37 °C and an ionic strength of 0.15 mol dm⁻³, the speciation of MDPA is dominated by the H₂L²⁻ and HL³⁻ species at physiologically relevant pH values.
The stability of metal-MDPA complexes is a key factor in their application. For example, MDPA is used in radiopharmaceuticals, and its complexation with trivalent lanthanides like ¹⁵³Sm and ¹⁶⁶Ho is important for their delivery to bone metastases. The stability constants for various metal ion complexes with MDPA have been measured, providing insight into which metal ions are likely to be complexed in a competitive environment like blood plasma. A potentiometric study also defined the stoichiometry of the complex formed between MDPA and magnesium (II) in an alkaline medium.
Below is a table summarizing the protonation constants for Methylenediphosphonic Acid (MDP) at 37 °C and I = 0.15 mol dm⁻³.
| Equilibrium | Log β |
| H + L | 10.29 (± 0.04) |
| H₂ + L | 17.51 (± 0.04) |
| H₃ + L | 20.08 (± 0.05) |
| H₄ + L | 21.4 (± 0.1) |
Data sourced from a study on the in vivo behavior of bisphosphonate-metal-ion complexes.
The stability constants for MDPA complexes with various metal ions have also been determined.
| Metal Ion | Log K |
| Ho³⁺ | 18.0 (for Ho-DOTA(NH2) complex) |
| Y³⁺ | 17.8 (for Y-DOTA(NH2) complex) |
Note: These values are for a derivative of DOTA and are used for comparison.
The kinetics of complex formation between metal ions and phosphonates can influence their relative stability. Studies on f-element diphosphonate complexes have shown that the rate of complex formation is a primary determinant of their stability. A correlation has been established between the rate of complex formation and the cationic radius, which is independent of the cation's charge.
Research on phosphonato complexes of platinum(II) has also involved kinetic studies of their formation, characterized using phosphorus-31 NMR. Furthermore, investigations into the formation of a protective phosphonate layer on passive iron have determined that the kinetics are influenced by the potential applied during the formation of the preceding passive film.
Determination of Protonation and Stability Constants
Applications in Metal Ion Extraction and Separation
The strong complexing ability of methylenediphosphonic acid and its derivatives makes them valuable ligands for the extraction and separation of metal ions, particularly for challenging separations like those involving actinides and lanthanides.
Methylenediphosphonic acid and its derivatives are effective extractants for actinide ions. Symmetrically substituted partial alkyl-esters of MDPA are powerful extractants for actinides in all their oxidation states. The extraction mechanism often involves the formation of stable complexes with the metal ions, facilitating their transfer from an aqueous phase to an organic phase. For instance, the extraction of trivalent actinides and lanthanides from nitric acid solutions has been a significant area of research. The separation of these two groups of elements is challenging due to their similar chemical properties. However, differences in complexation with specific ligands can be exploited for their separation.
The extraction of Am(III) and Eu(III) with certain extractants follows a proposed mechanism where three protons are released during the extraction process, indicating that the extraction equilibrium is dependent on the acid strength. In some systems, a reversal of selectivity between Eu and Am can occur depending on the aqueous acidity, highlighting the complexity of the extraction mechanism. Nano-adsorbents functionalized with methylenediphosphonic acid have also been developed for the removal of lanthanide ions like La(III), Ce(III), and Eu(III) from water with high efficiency.
Supercritical carbon dioxide (SC-CO₂) offers an environmentally benign alternative to conventional organic solvents for metal extraction. A key challenge is the design of ligands that are soluble in SC-CO₂ while maintaining strong complexation with metal ions. Research has focused on modifying diphosphonic acids, including MDPA, to enhance their solubility in SC-CO₂.
One approach involves the introduction of alkyl- or silicon-containing substituents to the diphosphonic acid structure. For example, MDPA has been esterified with 3-(trimethylsilyl)-1-propanol (B47037) to create symmetrically-substituted diesters. While these modifications aim to increase the CO₂-philicity of the ligand, initial studies indicated that these trimethylsilyl-derivatized DPAs did not show significant solubility in SC-CO₂ under the tested conditions. The aggregation behavior of these ligands in nonpolar diluents has been found to correlate with their solubility in SC-CO₂, with more highly aggregated species exhibiting lower solubility. Despite the solubility challenges, the derivatization has been shown to have no adverse impact on the complexation or extraction properties of the diphosphonic acids.
Actinide and Lanthanide Extraction Mechanisms
Hybrid Organic-Inorganic Materials Derived from Methylenediphosphonic Acid
Methylenediphosphonic acid serves as a versatile building block for the synthesis of hybrid organic-inorganic materials, particularly metal-organic frameworks (MOFs). These materials exhibit a wide range of structures and potential applications. The phosphonate groups of MDPA can coordinate to metal ions in various ways, leading to the formation of extended networks with diverse dimensionalities and topologies.
The reaction of MDPA with different metal ions under various conditions can yield a variety of structures. For example, hydrothermal reactions of MDPA with MoO₃ and cobalt(II) salts have produced hybrid materials incorporating {Mo₅O₁₅(O₃PCH₂PO₃)₂}⁴⁻ clusters as building blocks. In another instance, a trinuclear {(Mo₃O₈)(O₃PCH₂PO₃)}²⁻ subunit was observed.
MOFs based on MDPA and calcium, known as medronic acid (MA), have been synthesized and characterized. These materials, with formulas [Ca(CH₄O₆P₂)·H₂O] and [Ca(CH₄O₆P₂)·CH₃OH], demonstrate the ability of MDPA to form crystalline frameworks with bioactive metal ions. Mesoporous aluminum organophosphonates have also been synthesized using MDPA as a precursor in the presence of a surfactant.
The combination of MDPA with other metals like nickel has led to the formation of different crystal structures that have been investigated as electrode materials. The structural diversity of these materials highlights the influence of the metal's coordination preferences, the reaction conditions, and the nature of the phosphonate ligand itself.
Spectroscopic and Advanced Analytical Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for the detailed molecular-level analysis of methylenediphosphonic acid and its related compounds.
With its 100% natural abundance and spin of 1/2, the ³¹P nucleus is exceptionally well-suited for NMR studies, providing valuable insights into the chemical environment of phosphorus atoms. numberanalytics.com In the context of methylenediphosphonic acid, ³¹P NMR is a primary technique for confirming the presence and integrity of the defining P-C-P linkage. nih.gov The chemical shift of the phosphorus nuclei in MDP provides a clear signature of its structure. For instance, in the synthesis of (1-aminoethane-1,1-diyl)diphosphonic acid (AEDP), a derivative of MDP, the ³¹P NMR spectrum in D₂O shows a signal at δ 13.39 ppm, confirming the presence of the two phosphorus atoms. icm.edu.plbibliotekanauki.pl
Furthermore, ³¹P NMR is an effective tool for monitoring the progress of reactions involving phosphonates. numberanalytics.comfigshare.com Researchers can track the conversion of reactants to products by observing the appearance of new ³¹P signals and the disappearance of starting material signals. figshare.com For example, in the synthesis of nucleoside triphosphate analogues, ³¹P NMR was used to monitor the conversion of starting materials, allowing for the timely quenching of the reaction to optimize product yields. figshare.com
While ³¹P NMR is central to the study of phosphonates, ¹H and ¹³C NMR spectroscopy provide complementary and essential information for the full characterization of methylenediphosphonic acid derivatives. bibliotekanauki.pl ¹H NMR is particularly useful for verifying the structure of the organic component of the molecule and for detecting any organic impurities. For example, in the characterization of (1-aminoethane-1,1-diyl)diphosphonic acid (AEDP), the ¹H-NMR spectrum revealed a triplet peak, which represents the splitting of the methyl hydrogens by the phosphorus atoms. icm.edu.plbibliotekanauki.pl
¹³C NMR, in turn, provides information about the carbon skeleton of the molecule. For AEDP, the ¹³C-NMR spectrum in D₂O showed signals at δ 17.5 ppm for the methyl carbon and between 52.6–55.1 ppm for the carbon atom attached to the two phosphorus atoms. icm.edu.plbibliotekanauki.pl Similarly, for tetraethyl 1,1-dichloromethylene bisphosphonate, a derivative of MDP, the ¹³C{¹H}-NMR spectrum in CDCl₃ displayed a triplet at δ 72.84 ppm due to the coupling between the carbon and phosphorus atoms. nih.gov
| Compound | ¹H NMR (D₂O) δ (ppm) | ¹³C NMR (D₂O) δ (ppm) | ³¹P NMR (D₂O) δ (ppm) | Reference |
| Methylenediphosphonic acid | 2.527 (t, J=20.8Hz) | 28.5 (t, J=129.5Hz) | 17.9 | chemicalbook.comchemicalbook.comnih.gov |
| (1-aminoethane-1,1-diyl)diphosphonic acid (AEDP) | 1.46–1.53 (t) | 17.5, 52.6–55.1 | 13.39 | icm.edu.plbibliotekanauki.pl |
| (1-hydroxyethane-1,1-diyl)diphosphonic acid (HEDP) | 1.63 (t) | 19.16, 68.83–71.75 | 19.84 | bibliotekanauki.pl |
Solid-state NMR (ssNMR) is a crucial technique for analyzing the structure of methylenediphosphonic acid and its derivatives in their solid form. It provides information about the local environment of the nuclei, including internuclear distances and molecular orientations. The chemical shift tensor, which is averaged out in solution-state NMR, can be measured in ssNMR and provides detailed structural information. mdpi.com For instance, in an isolated molecule of methylphosphonic acid, a related compound, the orientation of the principal components of the ³¹P NMR chemical shift tensor is related to the molecular geometry, with one component aligned approximately along the P=O bond. mdpi.com Changes in this tensor upon deprotonation or interaction with other molecules can reveal details about intermolecular interactions, such as hydrogen bonding, which are critical for the stability of the crystal structure. mdpi.com
In vitro ³¹P Magnetic Resonance Spectroscopy (MRS) is a valuable technique for studying phosphorus-containing metabolites in biological samples, such as cell extracts and tissues. nih.govoup.com In this context, methylenediphosphonic acid (MDPA) can be used as an internal or external reference standard for chemical shift and signal intensity. nih.govoup.comnih.gov For example, in studies of phospholipid composition in peripheral blood mononuclear cells, a capillary containing MDPA was used as an internal reference. nih.gov However, it is important to note that the chemical shift and intensity of MDPA can be affected by factors such as pH and interactions with the sample matrix, which must be considered for accurate quantification. frontiersin.orgfrontiersin.org
Solid-State NMR for Material Analysis
Infrared (IR) and Raman Spectroscopy for Structural Elucidation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds, offering valuable information for the structural elucidation of methylenediphosphonic acid and its complexes. specac.comriverd.com
IR spectroscopy is widely used to confirm the presence of key functional groups in methylenediphosphonic acid and its derivatives. The characteristic vibrations of P=O, P-O-C, and O-H bonds can be readily identified in the IR spectrum. specac.com For example, in the characterization of (1-aminoethane-1,1-diyl)diphosphonic acid (AEDP), the IR spectrum showed absorption bands in the range of 3448–3236 cm⁻¹ corresponding to O-H and N-H stretching, and a band at 1142 cm⁻¹ attributed to the P=O stretching vibration. icm.edu.plbibliotekanauki.pl
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information. It is a powerful tool for studying the coordination of methylenediphosphonate to metal ions. ufjf.br The shifts in the vibrational frequencies of the phosphonate (B1237965) groups upon coordination can indicate the nature and strength of the metal-ligand bond. For instance, in the study of uranyl complexes, Raman spectroscopy was used to probe perturbations in the symmetric stretching mode of the uranyl ion upon coordination with different ligands. researchgate.net Both IR and Raman spectroscopy have been employed to characterize new methylenediphosphonates of molybdenum(VI), providing insights into their layered structures. ias.ac.in
| Compound | IR (KBr, ν cm⁻¹) | Reference |
| (1-aminoethane-1,1-diyl)diphosphonic acid (AEDP) | 3448–3236 (OH, NH₂), 2338 (P-H), 1602 (O=P-O-H), 1142 (P=O) | icm.edu.plbibliotekanauki.pl |
| (1-hydroxyethane-1,1-diyl)diphosphonic acid (HEDP) | 3444–3551 (OH), 2394 (P-H), 1602.6 (O=P-O-H), 1142.4 (P=O) | bibliotekanauki.pl |
Spectroscopic Signatures in Tissue Analysis for Disease Diagnosis and Monitoring
Spectroscopic techniques are pivotal in analyzing the biochemical composition of tissues, offering a molecular-level insight for diagnosing and monitoring diseases. While direct spectroscopic signatures of methylenediphosphonic acid in tissue for routine diagnosis are not standard practice, research has explored the use of its complexes and the spectroscopic changes they induce.
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, has been employed to study pathological tissues. researchgate.netacs.org Research has shown that the IR spectra of healthy and malignant tissues exhibit noticeable differences. researchgate.net For instance, in studies involving lung tissue with B-16 melanoma metastases in mice, treatment with palladium complexes of methylenediphosphonic acid resulted in the IR spectrum of the affected tissue reverting to a state that closely resembles that of healthy tissue. researchgate.net This suggests that the spectroscopic signs of metastases can be diminished by the action of these complexes, highlighting the potential of IR spectroscopy in monitoring therapeutic responses. researchgate.net The changes are often observed in the C=O stretching vibration region of the spectra. researchgate.net
Raman spectroscopy is another powerful tool for analyzing the chemical composition of bone tissue, which is primarily composed of collagen and hydroxyapatite (B223615) crystals. up.ac.zanih.govedinst.com The technique provides information on bone mineral crystallinity and the orientation of mineral crystallites. nih.gov Although studies on the direct interaction of methylenediphosphonic acid with bone using Raman spectroscopy are not extensively documented, the method is used to study the effects of various conditions and treatments on bone composition. up.ac.zanih.gov For example, it has been used to assess changes in bone quality in conditions like vitamin D deficiency and in knockout mouse models. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ³¹P-NMR, is utilized in metabolic studies of tissues. In such studies, methylenediphosphonic acid can be used as an external reference standard for chemical shift and quantification of phosphate (B84403) metabolites. dtic.milphysiology.org For example, in studies of tumor progression in animal models, ³¹P-NMR spectra can track changes in phosphocreatine (B42189) (PCr), adenosine (B11128) triphosphate (ATP), and inorganic phosphate (Pi), with methylenediphosphonic acid serving as a stable external reference at a chemical shift of 20.2 ppm. dtic.mil
Mass Spectrometry (MS) in Molecular and Analytical Studies
Mass spectrometry is a highly sensitive technique for molecular analysis and is widely used in studies involving methylenediphosphonic acid. nih.govnih.gov
Methylenediphosphonic acid serves as an analytical standard in mass spectrometry studies. sigmaaldrich.comscientificlabs.co.ukforlabs.co.ukscientificlabs.co.uksigmaaldrich.com Its chemical purity and stability make it a suitable reference compound in various analytical protocols. nih.govsigmaaldrich.com For instance, in liquid chromatography-mass spectrometry (LC-MS/MS) analysis of intracellular metabolites, medronic acid (a synonym for methylenediphosphonic acid) is added to samples as an internal standard to ensure the accuracy and reliability of the quantification process. medchemexpress.com
In Liquid Chromatography-Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (LC-MALDI-MS), methylenediphosphonic acid (referred to as MDPNA in some studies) has been shown to be an effective matrix additive. nih.govnih.gov Buffering salts commonly used in liquid chromatography can suppress the MS signal and contaminate the ion source. nih.govresearchgate.net Research has demonstrated that adding MDPNA to the matrix, such as 2,5-dihydroxybenzoic acid (DHB), significantly improves the salt tolerance of MALDI-MS. nih.gov This allows for the detection of analytes in eluents containing high concentrations of salts with enhanced sensitivity. nih.govnih.gov The effectiveness of MDPNA as a matrix additive has been observed across a wide range of pH conditions (pH 4.0 to 8.0) and with different matrices, although it appears more beneficial for the "cool" matrix DHB. nih.gov
Electrospray ionization-mass spectrometry (ESI-MS) is a valuable tool for studying the distribution of species between organic and aqueous phases. The technique has been used to investigate the organic/aqueous distribution equilibrium of derivatives of methylenediphosphonic acid. researchgate.net This is particularly relevant in the context of solvent extraction of metal ions, where the distribution of the extracting agent between the two phases is a critical parameter. researchgate.net ESI-MS can provide insights into the speciation of the diphosphonic acids in the aqueous phase and how this influences their partitioning behavior. researchgate.netcolby.edu
Utility as a Matrix Additive in LC-MALDI-MS for Enhanced Sensitivity
X-ray Diffraction (XRD) and Electron Microscopy for Material Characterization
X-ray diffraction is a primary technique for determining the three-dimensional atomic structure of crystalline materials.
Both single-crystal and powder X-ray diffraction (XRD) are extensively used to characterize methylenediphosphonic acid and its various metal complexes and derivatives. acs.orgias.ac.incapes.gov.bracs.orgfigshare.comrsc.org
Single-crystal X-ray diffraction allows for the precise determination of molecular geometry, including bond lengths and angles. ias.ac.in For instance, it has revealed that in methylenediphosphonic acid, each phosphorus atom has a tetrahedral coordination. This technique is crucial for elucidating the intricate crystal structures of metal-organic frameworks (MOFs) and other coordination polymers formed with methylenediphosphonic acid and its derivatives. acs.orgias.ac.in Studies on gallant and molybdenum methylenediphosphonates have detailed their layered structures, coordination environments of the metal ions, and the role of hydrogen bonding in their crystal packing. acs.orgias.ac.in
Electron Microscopy (SEM, EDS) for Morphology and Elemental Analysis
Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) provides critical insights into the micromorphology and elemental composition of materials incorporating methylenediphosphonic acid (MDPA). These techniques are essential for characterizing surfaces modified with MDPA, particularly in the context of biomaterials and industrial applications.
When MDPA is grafted onto titanium (Ti) surfaces to enhance bioactivity, SEM analysis reveals changes in the surface topography. researchgate.net Studies on lanthanum-organic frameworks based on a derivative of MDPA have utilized SEM in tandem with EDS to investigate structural details and confirm the elemental distribution within the crystalline materials. figshare.com In the development of advanced materials, such as acid-resistant magnetite particles, elemental analysis is crucial to confirm the successful coating and modification of the particles. tandfonline.com EDS analysis can quantify the elemental composition, confirming the presence of phosphorus from the phosphonate groups and other elements in the composite material. nanoscience.com This combination of morphological and elemental data is vital for understanding the structure-property relationships of MDPA-containing materials. figshare.comnanoscience.com
The versatility of SEM/EDS extends across various fields of biological and biomedical research, enabling detailed investigation of material surfaces and their interactions at a microscopic level. arxiv.org For instance, in the development of hybrid coatings for implants, SEM and EDS are used to analyze the surface morphology and the distribution of key elements after incubation in physiological solutions, providing data on the coating's stability and composition. researchgate.net
Thermodiffractometry in Material Stability Studies
Thermodiffractometry, also known as high-temperature X-ray diffraction (HT-XRD), is a powerful technique for studying the thermal stability and phase transitions of crystalline materials like those derived from phosphonic acids. This method involves monitoring the X-ray diffraction pattern of a sample as it is heated or cooled, providing real-time information on changes in crystal structure.
Studies on metal phosphonates, which are structurally related to MDPA, have extensively used thermodiffractometry to characterize their thermal behavior. For example, the thermal decomposition of various aluminum phenylphosphonates was investigated by tracking the changes in their powder X-ray diffraction patterns upon heating. acs.orgnih.gov This analysis revealed the temperatures at which the materials lose water of hydration and subsequently undergo structural transformations or decomposition into amorphous phases. acs.org
In one study, a thermodiffractometric analysis of a lead nitrilotris(methylene)triphosphonate compound showed that the material was stable up to 150 °C, after which it began to lose water, leading to changes in its diffraction pattern between 160 and 340 °C. researchgate.net Similarly, research on tin(II) pyrophosphate, another related phosphorus compound, used high-temperature powder diffraction to identify a reversible structural transition at 623 K. acs.org These studies demonstrate the utility of thermodiffractometry in determining the operational temperature limits and understanding the structural transformations of phosphonate-based materials under thermal stress. acs.orgresearchgate.netamazonaws.comresearchgate.net While direct studies on MDPA are less common, the data from related phosphonate compounds provide a strong indication of the methods used to assess its thermal stability. science.gov
Radiometric Techniques in Biodistribution Studies
In vitro Radioautographic Studies of Radiopharmaceutical Biodistribution
In vitro autoradiography is a key technique for visualizing the microscopic distribution of radiolabeled compounds, such as Technetium-99m methylenediphosphonate (99mTc-MDP), within tissue sections. This method offers high-resolution mapping of radiotracer uptake, providing insights into its binding sites at the cellular level.
Studies using in vitro autoradiography on undecalcified bone sections have been conducted to determine the precise localization of 99mTc-MDP. nih.gov These experiments revealed that the radiopharmaceutical does not show uptake in bone cells or in areas of resorption. nih.gov Instead, there is a high uptake in regions of new bone formation. nih.gov In compact bone, the tracer was found to be predominantly taken up in the vicinity of blood vessels. nih.gov
Further research has compared the binding of 99mTc-MDP to blood components in vitro. scielo.br Autoradiographic analysis of blood smears incubated with 99mTc-MDP showed that the radioactivity bound to plasma proteins was higher than that bound to blood cells. scielo.br These findings align with centrifugation-based quantification, confirming the qualitative power of autoradiography. scielo.br
Studies on rat epiphyseal growth plates using both contact and microautoradiography have shown that 99mTc-MDP uptake is particularly high in the calcified cartilage. nih.gov The tracer's affinity for the mineral phase was confirmed when decalcification of the tissue sections resulted in a loss of radioactivity. nih.gov It has been hypothesized that upon administration, 99mTc-MDP dissociates, with the technetium moiety binding to the organic matrix (osteoid) and the MDPA component binding to the mineral phase (hydroxyapatite). snmjournals.orgresearchgate.net In vitro autoradiography helps to elucidate these complex distribution patterns at a microscopic scale. nih.govjst.go.jp
Quantitative Analysis of Radiotracer Uptake and Clearance
Quantitative analysis of radiotracer kinetics, particularly for 99mTc-MDP, is essential for understanding its biodistribution and for its application in diagnostic imaging. This involves measuring the uptake of the radiotracer in various tissues and its rate of clearance from the body.
The biological distribution of 99mTc-MDP is characterized by high uptake in the skeletal system and clearance primarily through the urinary system. core.ac.uk Studies in animal models and humans provide quantitative data on this process. For instance, biodistribution studies in mice expressed as the percentage of injected dose per gram of tissue (%ID/g) show significant accumulation in bone, liver, and kidney within hours post-injection. core.ac.uk In osteoporotic postmenopausal women, the uptake of 99mTc-MDP in bone increased from 14.6% of the injected dose at 1 hour to 24.7% at 4 hours, while soft-tissue retention decreased and urinary excretion increased. researchgate.net
Modern imaging techniques like SPECT/CT allow for the calculation of the Standardized Uptake Value (SUV), a quantitative measure of radiotracer uptake. snmjournals.org In normal bone, the mean maximum SUV (SUVmax) for 99mTc-MDP varies by location, with values ranging from approximately 2.7 in the femur to over 5.0 in the thoracic vertebrae. snmjournals.org These quantitative values can be used to differentiate between normal and pathological conditions. For example, SUVmax values are significantly higher in malignant bone metastases compared to degenerative changes (e.g., 33.04 g/mL vs. 13.25 g/mL in one study). core.ac.ukdoaj.org
Interactive Data Table: Quantitative Uptake of 99mTc-MDP in Normal Bone
The following table summarizes the mean maximum Standardized Uptake Values (SUVmax) for 99mTc-MDP in various normal bone sites as determined by SPECT/CT analysis. snmjournals.org
| Bone Site | Mean SUVmax (± Standard Deviation) |
| Cervical Vertebrae | 4.32 ± 1.22 |
| Thoracic Vertebrae | 5.11 ± 1.32 |
| Lumbar Vertebrae | 5.07 ± 1.33 |
| Mid Sacrum | 3.77 ± 1.12 |
| Mid Sternum | 2.85 ± 0.79 |
| Anterior Iliac Bone | 4.19 ± 1.39 |
| Posterior Iliac Bone | 4.63 ± 1.38 |
| Femur (Intertrochanteric) | 2.73 ± 0.84 |
Interactive Data Table: Comparative Biodistribution of 99mTc-MDP in Mice
This table presents the biodistribution of 99mTc-MDP in normal and ovariectomized (OVX) mice at different time points post-injection, expressed as percent of injected dose per gram of tissue (%ID/g). core.ac.uk
| Organ | Group | 1 Hour Post-Injection (%ID/g ± SD) | 2 Hours Post-Injection (%ID/g ± SD) | 3 Hours Post-Injection (%ID/g ± SD) |
| Bone | Normal | 20.32 ± 1.38 | 13.75 ± 0.01 | 12.18 ± 1.44 |
| OVX | 7.42 ± 2.61 | 5.25 ± 0.25 | 4.86 ± 1.34 | |
| Liver | Normal | 3.25 ± 0.21 | 2.54 ± 0.14 | 1.89 ± 0.23 |
| OVX | 2.89 ± 0.11 | 2.01 ± 0.15 | 1.95 ± 0.21 | |
| Kidney | Normal | 15.21 ± 1.21 | 10.21 ± 0.25 | 8.25 ± 0.35 |
| OVX | 12.58 ± 1.14 | 9.54 ± 0.54 | 7.58 ± 0.45 |
Computational and Theoretical Investigations
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are cornerstones for understanding the dynamic nature of molecular interactions. These methods have been applied to study how methylenediphosphonic acid binds to and modulates the function of enzymes.
Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecular systems, capturing the flexibility of both the ligand and its protein target. researchgate.netnih.gov Studies on the interaction between methylenediphosphonic acid and enzymes like tissue-nonspecific alkaline phosphatase (TNAP) have utilized MD simulations to analyze the stability and dynamics of the resulting complex. nih.gov
In simulations involving TNAP, the complex formed with methylenediphosphonic acid was analyzed to understand its stability over time. nih.gov These simulations confirmed the stability of the protein and its complexes, with short- and middle-term runs yielding very similar affinity results. nih.gov The interactions stabilizing the complex include hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.govdntb.gov.ua Analysis of the root-mean-square deviation (RMSD) for methylenediphosphonic acid in the TNAP active site showed a value of approximately 0.2 Å in short-term simulations, indicating a stable binding pose. mdpi.com These computational approaches are crucial for refining our understanding of how ligands like methylenediphosphonic acid behave in physiological environments. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. cam.ac.uk This method has been employed to investigate how methylenediphosphonic acid fits into the active sites of enzymes. For instance, docking studies were part of a computational investigation into the interaction of various bisphosphonates, including methylenediphosphonic acid, with tissue-nonspecific alkaline phosphatase (TNAP). nih.govresearchgate.net
The primary goal of these docking studies is to determine the binding mode and estimate the binding affinity. cam.ac.uk In the case of TNAP, complexes with methylenediphosphonic acid were generated and analyzed, indicating a high affinity of the ligand for the enzyme. nih.govdntb.gov.ua The docking results, often a starting point for more extensive simulations, revealed that the forming complexes are stabilized through a network of hydrogen bonds and electrostatic interactions. nih.gov While molecular docking provides a static picture, it is a critical first step that informs more dynamic and energetically rigorous computational methods. mdpi.comnih.govnottingham.ac.uk
| Computational Method | Target Protein | Key Findings | Citations |
| Molecular Dynamics | TNAP | Confirmed stability of the protein-ligand complex; interactions stabilized by hydrogen bonds and electrostatic forces. | nih.govdntb.gov.ua |
| Ligand Docking | TNAP | Predicted high binding affinity and identified key interactions in the enzyme's active site. | nih.govdntb.gov.uamdpi.com |
| Thermodynamic Integration | TNAP | Refined binding affinity calculations and assessed the energetic impact of the methylene (B1212753) bridge. | nih.govdntb.gov.uamdpi.com |
Thermodynamic integration (TI) is a robust computational method used to calculate the free energy difference between two states, making it highly valuable for determining the binding affinity of a ligand to a protein. nih.govprace-ri.euuiuc.edu This method was used in conjunction with molecular docking and MD simulations to provide a more accurate and refined assessment of the interaction between methylenediphosphonic acid and TNAP. nih.gov
The TI calculations indicated a significant influence of the bridging atom—in this case, the methylene group—on the free energy of binding. mdpi.com By computationally transforming the ligand or its environment, TI can provide quantitative predictions of binding free energies, which is a critical parameter in drug design and molecular recognition studies. dntb.gov.uanih.gov The results from TI helped to refine the binding affinities that were initially estimated through faster, but less accurate, molecular docking methods, confirming that methylenediphosphonic acid has a high affinity for the TNAP enzyme. nih.govdntb.gov.uamdpi.com
Ligand Docking Studies in Enzyme Active Sites
Quantum Mechanical Calculations (e.g., DFT)
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a higher level of theoretical detail by considering the electronic structure of molecules. These calculations are used to investigate chemical reactions, bond energies, and adsorption mechanisms with high accuracy.
Bond dissociation energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond and is a fundamental measure of bond strength. researchgate.net DFT is a widely used method for calculating BDEs. nih.gov The process involves optimizing the geometry of the molecule and the resulting radicals, followed by energy calculations. nih.govyoutube.com
The accuracy of DFT-based BDE calculations is highly dependent on the choice of the functional and the basis set. researchgate.netnih.gov Studies comparing various functionals have shown that meta-hybrid functionals like M06-2X, M05-2X, and M08-HX often provide highly accurate BDE values when compared to experimental data, with mean unsigned errors typically between 1.2 and 1.5 kcal/mol. nih.govdatadryad.org While specific BDE calculations for methylenediphosphonic acid are not detailed in the provided sources, this established DFT methodology is directly applicable to determine the strength of its C-P and P-O bonds, which is crucial for understanding its chemical stability and reactivity. rsc.org
DFT calculations are a powerful tool for investigating the interaction between molecules and surfaces at the atomic level, which is difficult to probe experimentally. researchgate.net This approach has been widely used to study the adsorption mechanisms of organic molecules, including phosphonates, on various mineral surfaces. acs.org Such studies are relevant for understanding the role of phosphonates as scale inhibitors in water treatment, where they adsorb onto crystal surfaces like calcite (CaCO₃) to prevent further growth. rsc.org
Investigations into diphosphonic acid-based surfactants have used molecular modeling to quantify their interactions with calcite surfaces. rsc.org DFT calculations can elucidate the adsorption mechanism by analyzing interaction energies, charge transfer, and the formation of chemical bonds between the phosphonate (B1237965) groups and the mineral surface. researchgate.netnih.gov For instance, studies on related molecules show that adsorption can occur via chemisorption, where covalent bonds form between the molecule's functional groups and the mineral's surface atoms. acs.org This theoretical framework allows for a detailed understanding of how methylenediphosphonic acid and its derivatives bind to and inhibit the growth of mineral scales.
| QM Calculation Type | Application Area | Information Obtained | Citations |
| BDE Calculation (DFT) | Chemical Stability | Enthalpy of homolytic bond cleavage (e.g., C-P, P-O bonds). | researchgate.netnih.gov |
| Adsorption Studies (DFT) | Mineral Surface Interaction | Adsorption energies, interaction mechanisms (chemisorption/physisorption), and electronic structure changes upon binding. | researchgate.netacs.orgrsc.org |
Bond Dissociation Energy (BDE) Calculations
Ligand-Protein Interaction Dynamics
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become instrumental in elucidating the dynamic interactions between ligands like methylenediphosphonic acid and proteins. These techniques allow for a detailed analysis of the binding modes and the forces governing these interactions.
The stability of complexes formed between methylenediphosphonic acid and proteins is fundamentally governed by a combination of non-covalent interactions. nih.govmdpi.com Computational studies have successfully characterized these forces, providing a molecular basis for the observed binding affinities.
In the interaction of methylenediphosphonic acid with enzymes such as tissue-nonspecific alkaline phosphatase (TNAP), computational analyses reveal that the resulting complexes are stabilized by a network of hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.govmdpi.com
Hydrogen Bonds: These are formed between the polar groups of the ligand and the amino acid residues in the protein's active site. news-medical.net The phosphonate groups of methylenediphosphonic acid are particularly effective hydrogen bond donors and acceptors.
Electrostatic Interactions: The negatively charged phosphonate groups at physiological pH engage in strong electrostatic attractions with positively charged amino acid residues (like lysine (B10760008) and arginine) within the protein's binding pocket. mgcub.ac.innih.gov These interactions, sometimes called salt bridges, are significant contributors to binding specificity and strength. mgcub.ac.innih.gov
A 2021 computational study investigating the interaction of several bisphosphonates, including methylenediphosphonic acid, with TNAP confirmed that all the selected ligands exhibited a high affinity for the enzyme, with the forming complexes being stabilized by these three key forces. nih.govmdpi.com
Bisphosphonates, the class of compounds to which methylenediphosphonic acid belongs, are known to be resistant to enzymatic breakdown. nih.gov Their primary mechanism of action often involves interfering with specific enzymatic processes. nih.gov
Simpler, non-nitrogen-containing bisphosphonates, which are structural analogues of pyrophosphate, can be metabolized into non-hydrolyzable analogues of adenosine (B11128) triphosphate (ATP). nih.govnih.gov These ATP analogues can then inhibit the function of ATP-dependent intracellular enzymes. nih.govnih.gov More complex, nitrogen-containing bisphosphonates act by inhibiting farnesyl pyrophosphate synthase, a critical enzyme in the mevalonate (B85504) pathway, which disrupts essential cellular processes for osteoclasts. nih.gov
Furthermore, computational and experimental studies have shown that bisphosphonates can influence protein degradation pathways. For instance, both nitrogen-containing (pamidronate) and non-nitrogen-containing (clodronate) bisphosphonates have been found to inhibit the insulin-like growth factor 1 (IGF-1)-induced accumulation of hypoxia-inducible factor 1-alpha (HIF-1α) protein. nih.gov Mechanistically, they were shown to accelerate the proteasomal degradation of this protein. nih.gov Some bisphosphonates have also been noted to influence the expression and activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of the extracellular matrix. tandfonline.com
Table 1: Effects of Bisphosphonates on Enzyme Activity and Protein Pathways
| Bisphosphonate Class | Target Enzyme/Pathway | Mechanism of Action | Reference |
|---|---|---|---|
| Non-Nitrogen Containing (e.g., Clodronate, Etidronate) | ATP-dependent intracellular enzymes | Formation of non-hydrolyzable ATP analogues | nih.gov |
| Nitrogen-Containing (e.g., Pamidronate, Alendronate) | Farnesyl Pyrophosphate Synthase (Mevalonate Pathway) | Inhibition of enzyme activity, preventing protein prenylation | nih.gov |
| General Bisphosphonates | Hypoxia-Inducible Factor 1-alpha (HIF-1α) | Promotion of protein degradation | nih.gov |
| Select Bisphosphonates | Matrix Metalloproteinases (MMPs) | Inhibition of MMP activity and gene/protein expression | tandfonline.com |
Characterization of Hydrogen Bonds, Electrostatic, and Van der Waals Forces
Theoretical Studies of Material Properties and Reaction Pathways
Theoretical and computational chemistry provides powerful tools to predict and understand the material properties and chemical reactivity of methylenediphosphonic acid and its derivatives.
Computational studies can support the elucidation of reaction mechanisms by modeling potential intermediates and transition states. For instance, the chemistry of carbonyl diphosphonic acid, a derivative of methylenediphosphonic acid, has been investigated. mdpi.com When reacting with hydroxylamine (B1172632), it undergoes a rapid Beckmann-like fragmentation to yield cyanophosphonic and phosphoric acids, a pathway that differs significantly from other α-ketophosphonates. mdpi.com Theoretical calculations are essential in understanding the stability and reactivity of the unique oxime intermediates that lead to this unexpected degradation of the P-C-P bridge. mdpi.com
Another area of chemical transformation is the synthesis of α-aminophosphonates, which are analogues of α-amino acids. rsc.org These are typically prepared via a three-component reaction involving an aldehyde, an amine, and a phosphite (B83602). rsc.org Computational methods can help optimize these synthetic routes and understand the reaction energetics.
Methylenediphosphonic acid and its derivatives are potent metal chelators. medchemexpress.comacs.org Theoretical models are employed to predict and explain their solubility and their efficiency in extracting metal ions from various media.
Studies have focused on rendering diphosphonic acids soluble in supercritical carbon dioxide (SC-CO2) by introducing silyl- or alkyl-containing substituents for applications in actinide extraction. anl.govosti.gov The extraction behavior of silyl-derivatized diphosphonic acids, such as P,P'-di[3-(trimethylsilyl)-1-propylene] methylenediphosphonic acid, has been computationally and experimentally investigated for various cations. anl.govresearchgate.net Results indicated that the extraction behavior of these derivatized compounds in organic solvents like o-xylene (B151617) closely mimics that of conventional alkylenediphosphonic acids, suggesting the silyl (B83357) group does not negatively impact the inherent extraction properties. anl.govresearchgate.net
The modeling aims to understand not just the solubility of the ligand itself, but also the solubility of the metal complexes they form, which is crucial for their application in extraction processes. osti.gov Molecular modeling has also been used to predict the flotation response of different calcium minerals with diphosphonic acid-based collectors, showing a good correlation between theoretical calculations and experimental results. researchgate.net
Table 2: Studied Metal Ion Extraction by Methylenediphosphonic Acid Derivatives
| Metal Ion | Extractant Type | Key Finding | Reference |
|---|---|---|---|
| Am(III), Th(IV), Fe(III) | Silyl-derivatized Diphosphonic Acids | Extraction behavior closely mimics conventional alkylenediphosphonic acids. | anl.gov |
| Ca(II), Sr(II), Ba(II), Ra(II) | Silyl-derivatized Diphosphonic Acids | Extraction from nitric acid mimics analogous P,P'-di(2-ethylhexyl) alkylenediphosphonic acids. | researchgate.net |
| Am(III), UO₂²⁺ | Silyl-derivatized Diphosphonic Acids | Extraction from nitric acid mimics analogous P,P'-di(2-ethylhexyl) alkylenediphosphonic acids. | researchgate.net |
| Actinides | Alkyl- or Silicon-functionalized Diphosphonic Acids | Goal is to achieve solubility in supercritical CO₂ for extraction from solids. | osti.gov |
Molecular mechanics is a computational method used to predict the three-dimensional structures and properties of molecules based on a classical mechanics force field. core.ac.uk This approach has been applied to gain structural information on methylenediphosphonic acid derivatives and their interactions.
For example, molecular mechanics, in conjunction with infrared spectroscopy, was used to investigate the structures of the dimers of P,P'-di-[3-(trimethylsilyl)-1-propylene] methylenediphosphonic acid. anl.gov In another study, molecular mechanics was employed to perform a molecular modeling analysis of the structures of two novel hydroxybisphosphonates and to examine their interactions with hydroxyapatite (B223615), a key component of bone mineral. core.ac.ukcore.ac.uk This type of analysis helps in understanding the factors that determine the potency and duration of action of these compounds, as their ability to adsorb to bone mineral is crucial. core.ac.uk
Biological and Biomedical Research Perspectives
Role as Enzyme Inhibitors and Mechanistic Probes
Methylenediphosphonic acid (MDP), also known as medronic acid, and its derivatives are recognized for their roles as enzyme inhibitors and as tools for investigating enzyme reaction mechanisms. mdpi.comnih.govresearchgate.net Their structural similarity to inorganic pyrophosphate (PPi) allows them to interact with enzymes that utilize PPi as a substrate. mdpi.comnih.gov
Inhibition of Pyrophosphate-Related Enzymes
As non-hydrolyzable analogs of inorganic pyrophosphate, derivatives of methylenediphosphonic acid are utilized in biochemical studies as inhibitors of enzymes involved in pyrophosphate metabolism. mdpi.comnih.gov These compounds can effectively inhibit enzymes by mimicking the natural substrate, PPi. For instance, MDP acts as an inhibitor against soluble inorganic pyrophosphatases (PPases). researchgate.netfrontiersin.org The inhibitory effect of MDP on the enzymatic activity of SjPPase, an inorganic pyrophosphatase from Schistosoma japonicum, has been demonstrated, with activity decreasing as the concentration of MDP increases. frontiersin.org
Derivatives of methylenediphosphonic acid have also been identified as inhibitors of key enzymes in viral replication, such as HIV reverse transcriptase (RT) and integrase (IN), as well as the RNA-dependent RNA polymerase of the hepatitis C virus. mdpi.comnih.govresearchgate.net It is believed that their inhibitory action stems from the effective chelation of magnesium ions (Mg2+) within the active site of these polymerases. mdpi.comnih.govresearchgate.net
A study investigating inhibitors of the conjugative DNA transfer system in bacteria identified methylenediphosphonic acid as an inhibitor of the DNA relaxase enzyme, which is crucial for this process. core.ac.uk
Investigation of Enzyme Reaction Mechanisms
The use of methylenediphosphonic acid and its derivatives extends to the study of enzyme reaction mechanisms. mdpi.comnih.gov By acting as stable mimics of the pyrophosphate moiety of substrates, they allow researchers to probe the binding and catalytic processes of various enzymes.
For example, to understand the pyrophosphate-binding mode of the enzyme TM0415, a PPi-dependent kinase, researchers determined its crystal structure in complex with methylenediphosphonic acid, which served as a PPi analog. nih.gov This approach provided insights into how the enzyme recognizes its phosphate (B84403) donor. nih.gov Similarly, the interaction of various bisphosphonates, including methylenediphosphonic acid, with tissue-nonspecific alkaline phosphatase (TNAP) has been analyzed through computational methods to understand their binding and potential impact on the enzyme's function. mdpi.comnih.gov
The inhibitory properties of these compounds also help in elucidating metabolic pathways. For instance, the inhibition of inorganic pyrophosphatase by MDP can lead to altered cellular phosphate levels, providing a method to study the role of this enzyme in phosphate metabolism.
Interactions with Tissue-Nonspecific Alkaline Phosphatase (TNAP)
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme involved in the hydrolysis of extracellular pyrophosphate (PPi) to inorganic phosphate (Pi). mdpi.comnih.govmdpi.com Computational studies, including molecular docking and molecular dynamics, have been employed to investigate the interaction between TNAP and various bisphosphonates, including methylenediphosphonic acid. mdpi.comnih.govmdpi.com
These in silico analyses have shown that ligands such as methylenediphosphonic acid exhibit a high affinity for TNAP. mdpi.comnih.govmdpi.com The complexes formed are stabilized by a network of hydrogen bonds, electrostatic interactions, and van der Waals forces. mdpi.comnih.gov The research suggests that the binding of these effectors could significantly influence the properties of the enzyme. mdpi.comnih.gov The structural analysis of the TNAP active site with various ligands, including methylenediphosphonic acid, provides a visual representation of these interactions. researchgate.net
Cellular Interactions and Biological Process Modulation
Methylenediphosphonic acid demonstrates notable interactions at the cellular level, influencing fundamental biological processes. Its ability to chelate metal ions and its structural characteristics underpin its effects on cellular calcium levels, proliferation, differentiation, and protein production.
Modulation of Calcium Levels in Cell Culture
Due to its strong chelating properties, methylenediphosphonic acid can be used to modulate calcium levels within cell cultures. This characteristic makes it a useful tool for studying cellular metabolism and signaling pathways that are dependent on calcium. For instance, MDP has been utilized in research to investigate the mechanisms of calcium storage in bovine chromaffin cells. sigmaaldrich.com
The ability to control calcium concentrations is crucial in cell culture, as healthy cells maintain a significant gradient between extracellular and intracellular calcium. sigmaaldrich.com Extracellular concentrations are typically in the millimolar range, while intracellular levels are in the micromolar range. sigmaaldrich.com Disruptions to this balance can impact cell signaling, differentiation, and attachment. sigmaaldrich.com
Effects on Cellular Proliferation, Differentiation, and Protein Production
Research has shown that methylenediphosphonic acid can influence cellular proliferation and differentiation. In studies involving rat osteoblast cells, titanium surfaces modified with MDP were found to enhance cell proliferation and differentiation. This suggests potential applications in the development of orthopedic implants and strategies for bone regeneration.
The following table summarizes the observed effects of methylenediphosphonic acid on cellular processes:
| Cell Type | Experimental System | Observed Effects | Reference |
| Rat Osteoblast Cells | MDP-modified titanium surfaces | Enhanced cell proliferation and differentiation | |
| Bovine Chromaffin Cells | Cell Culture | Used to modulate calcium levels for studying calcium storage | sigmaaldrich.com |
Influence on Bacterial Growth and Metabolic Pathways
Research has shown that methylenediphosphonic acid can influence the growth and metabolic activities of certain bacteria. In Escherichia coli, for instance, MDP has been observed to enhance growth yield and the synthesis of cyclic AMP (cAMP) during the stationary phase of growth. sigmaaldrich.com The metabolic state of bacteria is a critical factor, with parameters like oxygen levels and pH directly impacting metabolic pathways and enzyme activities. bmglabtech.com The study of bacterial metabolism often involves analyzing the consumption and production of key metabolites like glucose and lactate (B86563) to understand cellular bioenergetics. bmglabtech.com
The response of bacteria to environmental stressors, such as acidic conditions, involves complex regulatory networks. nih.gov For example, studies on E. coli have shown that adaptation to acidic environments can lead to mutations in genes that regulate acid stress responses. nih.gov Furthermore, the presence of reactive oxygen species (ROS) can inhibit bacterial growth by disrupting central metabolic pathways, including fatty acid degradation. frontiersin.org The intricate interplay of nutrient availability and environmental conditions governs bacterial metabolic responses. mdpi.com
Study of Xanthosine (B1684192) Triphosphate Derivatives on GTPase Prenylation
Methylenediphosphonic acid has been utilized in the synthesis of nonhydrolyzable analogs of xanthosine triphosphate (XTP). nih.gov XTP is a guanosine (B1672433) triphosphate (GTP) analog where the amino group at the C2 position of the purine (B94841) ring is replaced by a keto group. umaryland.eduhmdb.ca These synthetic XTP derivatives, such as xanthosine 5'-(β,γ-methylene)triphosphate, have been instrumental in studying the function of GTPases, a large family of enzymes involved in cellular signaling. nih.gov
One area of investigation involves protein prenylation, a post-translational modification crucial for the function of many GTP-binding proteins like those in the Rab family. nih.gov Researchers have engineered mutant GTPases, such as Rab5D136N, to specifically bind XTP instead of GTP. nih.gov By using nonhydrolyzable XTP derivatives synthesized with MDP, scientists can probe the nucleotide-dependent steps of the prenylation process. nih.gov For example, it was demonstrated that xanthosine 5'-(β,γ-methylene)triphosphate could inhibit the prenylation of the Rab5D136N mutant, indicating that these analogs bind to the mutant protein without being broken down. nih.gov This allows for a more detailed examination of the role of nucleotide hydrolysis in the function of individual GTPases. nih.gov
Radiopharmaceutical Development and Biodistribution Mechanisms
Methylenediphosphonic acid is a key component in the development of bone-seeking radiopharmaceuticals, most notably Technetium-99m-MDP (⁹⁹ᵐTc-MDP).
Mechanisms of Bone-Seeking Radiopharmaceuticals (e.g., ⁹⁹ᵐTc-MDP)
The primary mechanism by which ⁹⁹ᵐTc-MDP localizes to bone is through physicochemical adsorption, or chemisorption, onto the hydroxyapatite (B223615) crystals of the bone matrix. snmjournals.orgemory.edu This accumulation is influenced by local blood flow and the rate of bone formation. researchgate.netelsevier.es After intravenous administration, ⁹⁹ᵐTc-MDP diffuses from the blood into the extravascular space and then binds to the mineral phase of bone. snmjournals.orgajronline.org Autoradiographic studies have shown that this deposition primarily occurs at the mineralization front (osteoid) and in osteocytic lacunae. emory.eduajronline.org There is also evidence to suggest that in the bone, ⁹⁹ᵐTc-MDP may dissociate, with the technetium-99m moiety binding to the organic matrix and the MDP portion associating with the inorganic, mineral phase. researchgate.net
Biodistribution in Blood Components and Whole Organisms
Once in the bloodstream, ⁹⁹ᵐTc-MDP exhibits binding to plasma proteins, which increases over time. snmjournals.orgmdpi.com Immediately after injection, about 25% to 30% is protein-bound, and this can increase to 44-55% by 4 hours. mdpi.com The unbound fraction of the radiopharmaceutical is available for uptake by bone and for clearance by the kidneys. snmjournals.org
Whole-organism biodistribution studies in animal models, such as rats and rabbits, are crucial for evaluating the efficacy and safety of radiopharmaceuticals. osti.goviaea.org In these studies, the percentage of the injected dose that accumulates in various organs is measured at different time points. For ⁹⁹ᵐTc-MDP, significant uptake is expected in the skeleton, kidneys, and bladder, with minimal accumulation in soft tissues like the liver. osti.goviaea.org Studies in mice have shown that conditions like osteoporosis can alter the biodistribution pattern of ⁹⁹ᵐTc-MDP, with lower accumulation in osteoporotic bone compared to normal bone. core.ac.uk
| Organ | Percentage of Injected Activity |
|---|---|
| Femur | Not less than 2% |
| Liver (per gram) | Not more than 0.6% |
| Kidney (per gram) | Not more than 1% |
Factors Influencing Radiopharmaceutical Binding and Clearance
Several factors can influence the binding and clearance of ⁹⁹ᵐTc-MDP. The rate of delivery to the bone is dependent on blood flow. snmjournals.org The extraction of the radiotracer by the bone can vary with the rate of blood flow; for instance, the extraction fraction of ⁹⁹ᵐTc-MDP has been shown to decrease as blood flow increases. snmjournals.org
Renal function is the primary determinant of the clearance of unbound ⁹⁹ᵐTc-MDP from the body. snmjournals.orgsnmjournals.org The radiopharmaceutical is cleared from the blood primarily through glomerular filtration. emory.edumdpi.com Consequently, factors affecting the glomerular filtration rate will impact the rate of ⁹⁹ᵐTc-MDP clearance. snmjournals.org Environmental factors such as pH and phosphate concentration can also affect the renal clearance of ⁹⁹ᵐTc-MDP. snmjournals.orgemory.edu Furthermore, the binding of ⁹⁹ᵐTc-MDP to plasma proteins is influenced by the total plasma clearance and serum albumin concentration. researchgate.net
Interactions with Bone Matrix and Biomineralization Processes
Methylenediphosphonic acid's affinity for the bone matrix is central to its application in bone imaging. The two phosphonate (B1237965) groups in the MDP molecule allow it to bind strongly to the surface of hydroxyapatite crystals, the primary mineral component of bone. medchemexpress.comnih.gov This interaction is not only the basis for its use as a carrier for radionuclides but also influences the process of biomineralization itself.
Affinity for Hydroxyapatite Crystals in Bone
A primary characteristic of methylenediphosphonic acid is its strong affinity for hydroxyapatite [Ca10(PO4)6(OH)2], the primary mineral component of bone. mdpi.compreprints.orgresearchgate.net This affinity drives the accumulation of MDP at sites of active bone mineralization. researchgate.net The two phosphonate groups in the MDP molecule are crucial for this interaction, acting as effective chelating agents for the calcium ions present on the surface of hydroxyapatite crystals. mdpi.com This property is so pronounced that it forms the basis for the use of MDP in skeletal imaging. When complexed with a radioisotope like technetium-99m (99mTc), the resulting radiopharmaceutical (99mTc-MDP) localizes in the skeleton, allowing for diagnostic visualization of bone tissue and metabolic activity. researchgate.net Research has shown that MDP's affinity for hydroxyapatite is even greater than that of other bisphosphonates like etidronate. mdpi.com
Inhibition of Bone Resorption
Methylenediphosphonic acid and its derivatives are recognized as agents that inhibit bone resorption. This activity is fundamentally linked to their interaction with osteoclasts, the cells responsible for bone breakdown. A study utilizing an osteoclast fraction from mice demonstrated that a compound based on methylenediphosphonic acid effectively inhibited the bone resorption activity of these cells. wikipedia.org
Derivatives of MDP have been developed to enhance this inhibitory effect. For instance, (4'-chlorobiphenyl-4-ylsulfonamido)methylenediphosphonic acid has been shown to be a potent inhibitor of osteoclast activity. mdpi.comaacrjournals.org In a macrophage cell line used as a model for osteoclasts, this derivative exhibited a half-maximal inhibitory concentration (IC50) of 1.7 µM. mdpi.comaacrjournals.org This potency is significantly greater than that of other well-known bisphosphonates, as detailed in the table below.
| Compound | IC50 for Osteoclast Activity Inhibition (J774 Macrophage Model) |
| (4'-chlorobiphenyl-4-ylsulfonamido)methylenediphosphonic acid | 1.7 µM |
| Zoledronate | 7.8 µM |
| Alendronate | 30 µM |
| Data sourced from research on a macrophage cell line (J774). mdpi.comaacrjournals.org |
Furthermore, at a concentration of 25 µM, this derivative was found to abolish the formation of actin rings, which are essential cytoskeletal structures for the bone-resorbing function of osteoclasts. mdpi.comaacrjournals.org
Antitumor and Anti-Inflammatory Activity Mechanisms
Beyond its effects on bone, research has explored the potential of methylenediphosphonic acid and its complexes in oncology and inflammation, revealing several underlying mechanisms of action.
Antimetastatic Effects in Cancer Models with Palladium Complexes
Coordination complexes of methylenediphosphonic acid with palladium have demonstrated antimetastatic potential in preclinical cancer models. kau.edu.sanih.gov Studies utilizing Fourier transform IR spectroscopy have been employed to detect the signs of this activity. acs.orgscience.gov In one study, researchers analyzed lung tissue from mice with subcutaneously transplanted B-16 melanoma. After treatment with palladium complexes of MDP, spectroscopic analysis of the tissue revealed molecular changes indicative of an antimetastatic effect. kau.edu.sanih.gov While palladium complexes, in general, are known to exhibit cytotoxic effects against various tumor cell lines, the specific use of MDP as a ligand points to targeted interactions within the biological system. kau.edu.sasemanticscholar.org
Therapeutic Properties for Inflammation
Derivatives of methylenediphosphonic acid have been shown to possess significant anti-inflammatory properties. Research has identified that derivatives containing arylthio substituents, such as (3,5-di-t-butyl-4-hydroxyphenylthio)-methylenediphosphonic acid, exhibit potent anti-inflammatory effects in rodent models, with an effective dose (ED₅₀) of less than 10 mg/kg. The mechanism is thought to involve the inhibition of prostaglandin (B15479496) synthesis. nih.gov
Prostaglandins (B1171923) are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes. wikipedia.orgyoutube.com Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these COX enzymes. nih.govmdpi.com Certain bisphosphonate derivatives, including those of MDP, may exert their anti-inflammatory effects through a similar pathway, reducing the production of prostaglandins that contribute to inflammatory processes. kau.edu.sanih.gov This is particularly relevant for inflammations associated with disturbances in bone metabolism, where prostaglandins like PGE2 can stimulate osteoclastic bone resorption. wikipedia.orgnih.gov
Effects on Phospholipid Composition in Malignant Cells
Malignant cells are characterized by significant alterations in their metabolism, including the biosynthesis of lipids required for membrane formation. mdpi.comnih.gov The phospholipid composition of cancer cell membranes is often dysregulated compared to normal cells, with changes observed in the levels of phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylserine (B164497) (PS), and sphingomyelin (B164518) (SM). semanticscholar.orgnih.govrsc.org
The inhibition of FPP synthase prevents the synthesis of farnesyl diphosphate (B83284) and geranylgeranyl diphosphate. These molecules are essential for prenylation, a post-translational modification where isoprenoid lipid groups are attached to proteins, such as small GTPases (e.g., Ras, Rho, Rac). mdpi.comaacrjournals.org Protein prenylation is vital for the proper membrane localization and function of these signaling proteins, which regulate cell survival, proliferation, and cytoskeletal organization. mdpi.compreprints.org By disrupting this lipid modification process, bisphosphonates interfere with key signaling events that are often hyperactive in cancer, representing an indirect but significant effect on the lipid-dependent processes in malignant cells. mdpi.comresearchgate.net
Advanced Materials Science and Engineering Applications
Surface Functionalization and Interface Chemistry
The ability of methylenediphosphonic acid to form robust bonds with metal oxide surfaces has been extensively explored for modifying the interface chemistry of various materials, leading to enhanced performance in biomedical and electronic applications.
Modification of Titanium Surfaces
Titanium and its alloys are widely utilized in dental and orthopedic implants due to their excellent mechanical properties and biocompatibility. However, their integration with bone tissue is primarily mechanical. To enhance the chemical interaction between the implant and surrounding bone, surface modification strategies are employed. Methylenediphosphonic acid has been successfully grafted onto titanium surfaces to improve their bioactivity.
In one study, the proliferation, differentiation, and protein production of rat osteoblastic cells were evaluated on titanium disks modified with phosphonic acids, including methylenediphosphonic acid. While no significant differences in cell proliferation were observed, indicating the non-cytotoxic nature of the modified surfaces, the synthesis of collagen type I, a crucial component of the bone matrix, was notably enhanced. A significant increase of up to 16% in collagen type I production was observed on titanium surfaces modified with methylenediphosphonic acid compared to unmodified titanium. mdpi.com This suggests that the presence of MDP on the titanium surface promotes a more favorable environment for bone-forming cells.
Further research has confirmed the grafting of methylenediphosphonic acid onto polished titanium disks, with surface analytical techniques providing strong evidence of a chemical linkage between the titanium implant and the MDP molecule. atamanchemicals.com This chemical bonding is crucial for creating a stable, long-lasting modification that can actively promote osseointegration.
Table 1: Effect of Methylenediphosphonic Acid (MDP) Modification on Osteoblast Function on Titanium Surfaces
| Parameter | Unmodified Titanium | MDP-Modified Titanium | Finding | Source |
| Cell Proliferation | No statistical difference | No statistical difference | MDP is not cytotoxic to osteoblasts. | mdpi.com |
| Collagen Type I Production | Baseline | Significant increase (up to 16%) | MDP enhances a key function of bone-forming cells. | mdpi.com |
| Chemical Linkage | - | Confirmed | MDP forms a stable bond with the titanium surface. | atamanchemicals.com |
Functionalization of Conductive Electrodes for Electron Transfer Studies
The precise control over the placement of molecules on electrode surfaces is critical for studying and optimizing electron transfer processes, which are fundamental to devices like solar cells and sensors. Methylenediphosphonic acid has been instrumental in the layer-by-layer assembly of functional molecules on conductive electrodes.
In a detailed investigation of interfacial electron transfer, conductive indium-tin-oxide (ITO) electrodes were functionalized using a layer-by-layer approach with Zr(IV)-bridged methylenediphosphonic acid. researchgate.netfrontiersin.orgmdpi.com This method allowed for the precise positioning of redox-active molecules at controlled distances from the electrode surface, ranging from 4 to 27 Å. researchgate.netfrontiersin.org By quantifying the kinetics of electron transfer from the ITO to the redox-active species as a function of the applied potential, researchers were able to determine the total reorganization energy (λ), a key parameter governing electron transfer rates. researchgate.netfrontiersin.org
The study revealed that the outer-sphere reorganization energy (λo) was significantly influenced by the distance from the electrode. At a close proximity of approximately 4 Å, the reorganization energy was very low (λ = 0.11 eV), leading to kinetics that were largely insensitive to the driving force. researchgate.netfrontiersin.org As the distance increased to about 27 Å, the reorganization energy rose to a value expected in solution (λ = 0.94 eV). researchgate.netfrontiersin.org These findings, which are in agreement with dielectric continuum theory, highlight the small intrinsic barriers for electron transfer near conductive interfaces and demonstrate the utility of methylenediphosphonic acid as a structural component in designing complex interfacial architectures for electronic applications. researchgate.netfrontiersin.org
Table 2: Reorganization Energy for Electron Transfer at an ITO Electrode Functionalized with Zr(IV)-Bridged Methylenediphosphonic Acid Layers
| Distance from ITO Surface (Å) | Total Reorganization Energy (λ) (eV) | Key Observation | Source |
| ~4 | 0.11 | Near-zero outer-sphere reorganization energy, kinetics are largely insensitive to applied potential. | researchgate.netfrontiersin.org |
| ~27 | 0.94 | Reorganization energy increases to values expected in solution. | researchgate.netfrontiersin.org |
Polymer and Hybrid Material Development
Methylenediphosphonic acid serves as a fundamental building block in the synthesis of novel organophosphonate materials and metal-organic frameworks, offering pathways to materials with tailored properties for various applications.
Synthesis of Organophosphonate Materials
Organophosphonate materials are a class of organic-inorganic hybrids that have garnered interest for applications in catalysis, ion exchange, and sequestration. Methylenediphosphonic acid is a key precursor in the synthesis of these materials. mdpi.comnih.govempa.ch For instance, it has been used to synthesize mesoporous aluminum organophosphonates. mdpi.comnih.govempa.ch Additionally, studies have focused on creating hybrid active materials for applications such as Li-ion batteries by combining methylenediphosphonic acid with transition metals like nickel. flameretardants-online.com
The synthesis of lamellar gallium methylenediphosphonates has also been reported, where methylenediphosphonic acid is reacted with a gallium source under hydrothermal conditions. researchgate.net These materials exhibit layered structures that can be further modified, demonstrating the versatility of MDP in creating diverse solid-state architectures. researchgate.net
Design of Metal Phosphonate (B1237965) Open Framework Structures
The creation of porous materials with well-defined channels and cavities is a major goal in materials chemistry, with applications in separation, storage, and catalysis. Metal phosphonates, derived from phosphonic acids like MDP, are a promising class of materials for building such open framework structures.
The use of diphosphonic acids, such as methylenediphosphonic acid, is a key strategy for synthesizing pillared, two- or three-dimensional structures without the need for templating agents, thus making the porosity readily accessible. nih.gov Research into metal phosphonate chemistry has led to the discovery of open framework materials, particularly when using small ligands like methylphosphonic acid, which can form structures with channel-like arrangements reminiscent of zeolites. nih.gov
Following this principle, methylenediphosphonic acid has been employed in the hydrothermal synthesis of various metal diphosphonates. For example, its reaction with molybdenum(VI) sources has yielded new layered structures. nih.gov In the cobalt-molybdophosphonate system, the reaction of methylenediphosphonic acid under hydrothermal conditions led to a structural motif based on a trinuclear {(Mo₃O₈)(O₃PCH₂PO₃)}²⁻ subunit, which is distinct from structures formed with longer diphosphonate linkers. This highlights how the short and rigid nature of the methylene (B1212753) bridge in MDP influences the final framework architecture.
Role in Flame Retardancy Mechanisms
Organophosphorus compounds are widely recognized as effective flame retardants, offering a halogen-free alternative for improving the fire safety of polymeric materials. While specific studies detailing the flame-retardant performance of methylenediphosphonic acid are not prevalent, its chemical nature as a phosphonate allows for an understanding of its potential mechanisms based on the established behavior of this class of compounds.
Phosphorus-based flame retardants can act through two primary routes: in the condensed phase (the solid material) or the gas phase (the flame). nih.gov
Condensed-Phase Mechanism : During combustion, organophosphorus compounds can decompose to form phosphoric acid or polyphosphoric acid. frontiersin.org These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer matrix to form a stable, insulating layer of char on the material's surface. frontiersin.org This char layer serves as a physical barrier, limiting the transport of heat from the flame to the polymer and restricting the flow of flammable volatile decomposition products from the polymer to the flame. frontiersin.orgmdpi.com
Gas-Phase Mechanism : Some phosphorus compounds can volatilize during combustion and decompose in the flame. mdpi.comnih.gov This process releases reactive phosphorus-containing radicals, such as PO• and HPO•. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction in the flame. mdpi.com By interrupting this cycle, the flame is inhibited and its intensity is reduced.
The specific pathway that dominates depends on the chemical structure of the phosphorus compound and its interaction with the polymer matrix. nih.gov For a compound like methylenediphosphonic acid, its two phosphonic acid groups could readily dehydrate to form phosphoric acid species, suggesting a strong potential for a condensed-phase charring mechanism.
Table 3: General Mechanisms of Phosphorus-Based Flame Retardants
| Phase | Mechanism | Description | Potential Role of Methylenediphosphonic Acid | Source |
| Condensed Phase | Char Formation | Decomposes to phosphoric/polyphosphoric acid, which catalyzes the formation of a protective, insulating carbonaceous char layer. | The phosphonic acid groups can act as an acid source to promote charring. | frontiersin.org |
| Barrier Effect | The char layer limits heat transfer to the polymer and the escape of flammable volatiles. | The resulting char would provide a barrier. | frontiersin.orgmdpi.com | |
| Gas Phase | Flame Inhibition | Releases phosphorus-containing radicals (e.g., PO•) that trap high-energy radicals (H•, OH•) in the flame, interrupting the combustion chain reaction. | Decomposition could potentially release phosphorus radicals into the gas phase. | mdpi.comnih.gov |
Decomposition Pathways and Char Formation
The thermal decomposition of methylenediphosphonic acid (MDPA) is a critical aspect of its function as a flame retardant. The process involves the formation of a protective char layer that insulates the underlying material from heat and oxygen. When subjected to heat, MDPA undergoes decomposition, a process that has been observed to begin at temperatures above 197°C.
The decomposition pathway leads to the release of various gaseous products, including carbon monoxide (CO), carbon dioxide (CO2), and oxides of phosphorus (POx). fishersci.comszabo-scandic.com These phosphorus-containing species can act in the gas phase to interrupt the radical chain reactions of combustion. However, the primary flame-retardant mechanism for MDPA is believed to occur in the condensed phase through char formation.
During thermal degradation, the presence of water can facilitate the hydrolysis of the phosphonate groups, leading to the formation of acidic phosphorus species. mdpi.com These acids, such as phosphoric acid (H₃PO₄), act as catalysts for the dehydration of the substrate material (e.g., cellulose (B213188) in cotton). mdpi.commdpi.com This catalytic dehydration promotes the formation of a stable, carbonaceous char layer rather than flammable volatile compounds. mdpi.commdpi.com The resulting char acts as a physical barrier, limiting the transport of heat to the material and the diffusion of flammable gases to the flame front. mdpi.com Studies on related compounds suggest that methylenediphosphonic acid itself may be detectable as a minor component of the solid-phase char. mdpi.com
Table 1: Thermal Decomposition Characteristics of Methylenediphosphonic Acid
| Property | Observation | Source(s) |
|---|---|---|
| Decomposition Temperature | Begins above 197°C | |
| Gaseous Byproducts | Carbon monoxide (CO), Carbon dioxide (CO2), Oxides of phosphorus (POx) | fishersci.comszabo-scandic.com |
| Condensed Phase Action | Catalyzes dehydration of substrate to form a carbonaceous char layer | mdpi.commdpi.com |
| Key Intermediate | Phosphoric acid (H₃PO₄) from hydrolysis | mdpi.com |
Computational Modeling of Flame Retardant Action
Computational modeling provides significant insights into the molecular-level mechanisms of flame retardancy. While specific computational studies focusing solely on methylenediphosphonic acid's flame retardant action are not extensively detailed in the reviewed literature, principles can be drawn from modeling studies on related phosphorus-containing flame retardants and their interactions.
Molecular dynamics (MD) simulations and quantum mechanical methods are powerful tools for this purpose. researchgate.netnih.gov For instance, computational studies on triazine-phosphonate derivatives have utilized calculations of bond dissociation energy (BDE) to understand their thermal degradation pathways and predict which chemical bonds are likely to break first upon heating. researchgate.net This approach helps in identifying the initial steps of decomposition and the formation of reactive species that contribute to flame retardancy.
The general mechanism for phosphorus-based flame retardants, which is supported by computational approaches, involves several key actions:
Condensed-Phase Activity : Modeling can simulate the interaction of decomposed acidic phosphorus species with polymer chains (like cellulose). These simulations can demonstrate how the acid catalyzes dehydration and cross-linking reactions, leading to char formation. mdpi.comresearchgate.net
Gas-Phase Activity : In the gas phase, phosphorus-containing radicals (like PO• and PO₂•) are known to quench the high-energy H• and OH• radicals that propagate combustion. Computational models can calculate the reaction kinetics and thermodynamics of these quenching reactions, confirming their efficacy in extinguishing a flame. mdpi.com
Molecular modeling has also been extensively used to study the interaction of phosphonates with various surfaces, which, while a different application, demonstrates the capability of these computational techniques to predict binding energies and adsorption behaviors that are analogous to the interactions between the flame retardant and the polymer substrate during char formation. researchgate.netrsc.org
Ion Exchange Resins and Adsorption Phenomena
Methylenediphosphonic acid and its derivatives are fundamental to the development of specialized ion exchange resins due to the strong chelating properties of the diphosphonate group. These resins are highly effective in sequestering specific metal ions from aqueous solutions.
Development of Multifunctional Chelating Ion Exchange Resins
A notable class of materials developed from diphosphonic acids is the Diphonix® resin. researchgate.net These resins are considered multifunctional because they incorporate diphosphonic acid ligands, chemically bonded to a styrene-based polymer matrix, along with sulfonic acid groups. researchgate.net This creates a dual-mechanism system: the sulfonic acid groups facilitate rapid, non-specific access for ions into the polymer network, while the diphosphonic acid groups provide high specificity and strong binding for target cations, particularly actinides like uranium. researchgate.netclemson.edu
To address the issue of potential radiolytic degradation of the organic polymer matrix in nuclear waste applications, a second-generation material named Diphosil was developed. scispace.comosti.gov In Diphosil, the chelating diphosphonic acid groups are grafted onto an inorganic silica (B1680970) support, enhancing stability. scispace.comosti.gov
Research has also focused on synthesizing extractive scintillating resins using methylenediphosphonic acid. clemson.edu These materials are designed for the online detection and quantification of radionuclides. The binding of uranium to these resins can occur through two distinct mechanisms at neutral pH: chelation with the uranyl cation at the phosphoryl oxygens or cation exchange involving a counter-ion. clemson.edu
Table 2: Comparison of Diphosphonate-Based Chelating Resins
| Resin Name | Support Matrix | Functional Group | Key Feature | Primary Application | Source(s) |
|---|---|---|---|---|---|
| Diphonix® | Styrene-divinylbenzene | Diphosphonic acid & Sulfonic acid | Dual-mechanism for rapid uptake and high selectivity | Actinide removal from acidic waste | researchgate.net |
| Diphosil | Silica | Diphosphonic acid | Inorganic support for high radiolytic stability | Solid waste stabilization of actinides | scispace.comosti.gov | Extractive Scintillating Resin | Polystyrene | (Dimethyl amino) methylene diphosphonic acid | Combines chelation with scintillation for detection | Ultra-trace level quantification of uranium | clemson.edu |
Adsorption Studies on Mineral Surfaces
The strong affinity of methylenediphosphonic acid for mineral surfaces is well-documented and forms the basis for its use in applications such as scale inhibition and bone imaging. medchemexpress.comresearchgate.net The phosphonate groups are highly effective at binding with cations present in mineral lattices, such as calcium.
Adsorption on Hydroxyapatite (B223615) : MDPA exhibits a powerful affinity for the surface of hydroxyapatite [Ca₅(PO₄)₃(OH)], the primary mineral component of bone. medchemexpress.commedchemexpress.eu This strong adsorption is the principle behind its use in nuclear medicine, where it is complexed with technetium-99m for bone scintigraphy. medchemexpress.com
Adsorption on Calcium Carbonate : MDPA is studied as a scale inhibitor to prevent the formation of calcium carbonate (CaCO₃) in industrial water systems. Molecular dynamics simulations show that diphosphonic acids readily adsorb onto calcite surfaces. researchgate.netresearchgate.net The interaction is driven by strong electrostatic attractions between the phosphonate groups and the calcium ions in the calcite lattice. researchgate.net
Adsorption on Barite : The inhibitory effect of MDPA on the growth of barite (BaSO₄) crystals has been investigated using atomic force microscopy (AFM) and molecular simulations. ucm.es These studies indicate that MDPA adsorbs onto the barite surface, specifically at kink sites along monomolecular steps, thereby inhibiting further crystal growth. ucm.es A comparative study of different phosphonates ranked the inhibitor effectiveness, providing quantitative data on their adsorption characteristics. rsc.orgucm.es
Table 3: Adsorption Effectiveness of Phosphonates on Barite (BaSO₄)
| Inhibitor | Relative Effectiveness | Source(s) |
|---|---|---|
| PBTC | Most Effective | rsc.orgucm.es |
| NTMP | ↓ | rsc.orgucm.es |
| MDP | ↓ | rsc.orgucm.es |
| HEDP | ↓ | rsc.orgucm.es |
| AMP | Least Effective | ucm.es |
Emerging Research Directions and Future Outlook
Novel Derivatizations for Enhanced Specificity and Functionality
The core structure of methylenediphosphonic acid provides a robust scaffold for chemical modification. Researchers are creating a diverse array of derivatives by substituting atoms on the central methylene (B1212753) bridge or by modifying the phosphonate (B1237965) groups. These changes are designed to enhance binding specificity to biological targets, improve pharmacokinetic properties, and introduce new functionalities.
One major strategy involves the substitution at the carbon atom of the P-C-P backbone. nih.gov For instance, carbonyl diphosphonic acid serves as a key building block for creating functionally substituted methylenediphosphonates. nih.govmdpi.com By varying these substituents, the biological activity spectrum of the resulting bisphosphonates can be significantly altered. mdpi.com A notable example is the synthesis of (1-aminoethane-1,1-diyl)diphosphonic acid (AEDP), a novel amino bisphosphonate developed for skeletal imaging, demonstrating high bone uptake and rapid blood clearance. researchgate.netbibliotekanauki.pl
Another approach is the creation of analogues of biologically important molecules. Researchers have successfully synthesized analogues of bisnucleoside oligophosphates, such as Ip4I and Ip5I, by incorporating methylenediphosphonic acid residues into the oligophosphate chain. tandfonline.comtandfonline.com These phosphonate analogues exhibit greater stability against enzymatic hydrolysis compared to their natural counterparts. tandfonline.com This method is also used to prepare metabolically stable versions of cofactors like NAD and FAD, which are valuable for studying enzyme mechanisms and developing inhibitors. nih.gov
Furthermore, derivatization is being used to target specific enzymes with high potency. By replacing the hydrolysable pyrophosphate in adenosine (B11128) triphosphate (ATP) with an MDP moiety and adding other functional groups, specific inhibitors have been created. For example, derivatives of adenosine monophosphate (AMP) containing a methylenediphosphonate group (AMPCP derivatives) have been developed as potent inhibitors of the enzyme CD73, a target in cancer immunotherapy. nih.gov Similarly, 8-BuS-ATP derivatives incorporating MDP have been shown to be specific inhibitors of NTPDase1, an enzyme involved in hemostasis and immune reactions. nih.gov
Modification of the phosphonate groups themselves has also yielded promising results. The synthesis of methylenediphosphonotetrathioate (MDPT), the tetrathio analogue of MDP, has created a chelator with a remarkable preference for soft or borderline metal ions like Zn(II) over alkali earth metals such as Ca(II). acs.orgacs.org This enhanced selectivity opens up potential therapeutic uses for diseases characterized by metal ion excess. acs.org
Table 1: Examples of Methylenediphosphonic Acid Derivatives and Their Enhanced Functions This table is interactive. Users can sort and filter the data.
| Derivative Class | Example Compound(s) | Modification Strategy | Enhanced Specificity/Functionality | Potential Application | Reference(s) |
|---|---|---|---|---|---|
| C-Substituted Analogues | (1-aminoethane-1,1-diyl)diphosphonic acid (AEDP) | Addition of an aminoethyl group to the methylene bridge | High bone uptake, rapid blood clearance | Skeletal imaging | researchgate.net, bibliotekanauki.pl |
| Nucleotide Analogues | AMPCP, AB680, PSB-12379 | Replacement of pyrophosphate in AMP with MDP moiety | Potent and selective inhibition of CD73 | Cancer immunotherapy | nih.gov |
| Nucleotide Analogues | 8-BuS-ATP derivatives | Replacement of triphosphate in ATP with MDP moiety | Specific inhibition of NTPDase1 | Hemostasis, immune modulation | nih.gov |
| Dinucleotide Pyrophosphate Analogues | Methylenebis(phosphonate) diesters | Coupling of nucleoside 5'-methylenebis(phosphonate) with another nucleoside | Resistance to phosphodiesterase cleavage | Mechanistic enzyme studies, therapeutic inhibitors | nih.gov |
| Thio-analogues | Methylenediphosphonotetrathioate (MDPT) | Replacement of four oxygen atoms with sulfur | High selectivity for soft metal ions (e.g., Zn(II), Cu(I)) over Ca(II) | Treatment of diseases with metal-ion excess (e.g., Wilson's disease) | acs.org, acs.org |
| N-Substituted Derivatives | N-Formylaminomethylenediphosphonates | Interaction of MDP trimethylsilyl (B98337) esters with triethyl orthoformate and ethanol (B145695) | Creation of new functionalized aminomethylenediphosphonic acids | Synthesis of novel biologically active compounds | researchgate.net |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling have become indispensable tools for accelerating the discovery and optimization of MDP derivatives. These methods provide deep insights into the interactions between phosphonates and their biological or material targets, guiding the rational design of new compounds with desired properties.
Molecular dynamics (MD) simulations are widely used to model the interaction of phosphonates with various surfaces. For instance, MD simulations have been employed to study the adsorption of diphosphonic acids onto calcite mineral surfaces. researchgate.netresearchgate.net These studies help elucidate their mechanism as scale inhibitors in industrial applications by revealing how the number of phosphonic groups and the structure of the molecular backbone influence binding energy and adsorption strength. researchgate.net
For biological targets, a combination of computational techniques is often used. Ligand docking, molecular dynamics, and thermodynamic integration have been applied to analyze the binding affinity of MDP and its analogues to enzymes like Tissue-Nonspecific Alkaline Phosphatase (TNAP). mdpi.com Such studies can predict how different derivatives will bind within an enzyme's active site, identifying key stabilizing interactions like hydrogen bonds and electrostatic forces, and ranking the binding affinities of potential inhibitors before they are synthesized. mdpi.com
The methods employed range from force-field approaches to more computationally intensive quantum mechanical (QM) calculations. acs.org Force fields like UFF and semiempirical methods like MNDO have been used to quantify the interactions of diphosphonic acid-based surfactants with calcium minerals, with results that match well with experimental data. researchgate.netacs.org For a more precise description of chemical bond formation or cleavage and electronic structure, QM methods such as Density Functional Theory (DFT) are utilized. acs.org These advanced computational tools are crucial for predicting the behavior of MDP derivatives and guiding the design of molecules with enhanced functionality for both industrial and therapeutic applications.
Table 2: Computational Methods in Methylenediphosphonic Acid Research This table is interactive. Users can sort and filter the data.
| Computational Method | Application Area | Research Objective | Key Findings | Reference(s) |
|---|---|---|---|---|
| Molecular Dynamics (MD) Simulation | Materials Science / Scale Inhibition | To study the adsorption of phosphonates onto calcite surfaces. | Phosphonate molecules interact strongly with calcite faces; adsorption strength depends on the number of phosphonic groups and backbone length. | researchgate.net, researchgate.net |
| Ligand Docking & MD Simulation | Drug Discovery / Enzymology | To analyze the binding of MDP derivatives to Tissue-Nonspecific Alkaline Phosphatase (TNAP). | Predicted high binding affinity for several pyrophosphate analogues, stabilized by hydrogen bonds and electrostatic forces. | mdpi.com |
| Quantum Mechanics (QM) / Density Functional Theory (DFT) | Materials Science / Flotation | To provide precise descriptions of system energy and chemical bonding between surfactants and minerals. | QM methods offer exact descriptions of electronic structure and chemical bond cleavage/formation, complementing force-field approaches. | acs.org |
| Force Field (UFF) & Semi-empirical (MNDO) Methods | Materials Science / Flotation | To quantify interactions of diphosphonic acid surfactants with calcium minerals. | Predicted the order of flotation response for different minerals, matching experimental results. | researchgate.net, acs.org |
Integration with Nanotechnology for Targeted Applications
The convergence of methylenediphosphonic acid chemistry with nanotechnology is paving the way for innovative applications in medicine and materials science. nih.gov The inherent properties of MDP, particularly its strong chelating ability and affinity for bone mineral, make it an ideal component for functionalizing nanomaterials for targeted delivery and other advanced functions. medchemexpress.com
One key area of research is the surface modification of materials. For example, titanium surfaces modified with MDP have been shown to influence the proliferation and differentiation of osteoblast cells, which is significant for designing more effective orthopedic and dental implants. sigmaaldrich.com In materials science, MDP can be used as a precursor in the synthesis of novel nanomaterials, such as mesoporous aluminum organophosphonates. chemicalbook.comsigmaaldrich.com
The development of nanoparticle-based drug delivery systems is a major focus. mdpi.com While direct examples of MDP-loaded nanoparticles are emerging, the principles are well-established. Nanoparticles used for drug delivery are typically between 20 and 200 nm in size to optimize blood circulation and tissue penetration. mdpi.com By functionalizing the surface of nanoparticles (such as liposomes, polymeric nanoparticles like PLGA, or inorganic nanoparticles like iron oxide and gold) with MDP, it is possible to target these drug carriers specifically to bone tissue. mdpi.com This approach could lead to more effective treatments for bone diseases by delivering therapeutic agents directly to the site of action, thereby increasing efficacy and reducing systemic side effects. chemimpex.com The ability of MDP to chelate metals also makes it suitable for linking to metal-based nanoparticles used in theranostic applications, which combine therapy and diagnostics. arcjournals.org
Exploration of New Biological Targets and Therapeutic Avenues
While MDP and its derivatives (bisphosphonates) are well-known for their effects on bone resorption, researchers are uncovering a host of new biological targets, opening up exciting therapeutic possibilities in oncology, immunology, and neurology.
A significant breakthrough has been the identification of MDP derivatives as potent inhibitors of CD73 (ecto-5'-nucleotidase), an enzyme that is overexpressed on many cancer cells and contributes to an immunosuppressive tumor microenvironment. nih.gov Compounds based on the adenosine monophosphate-methylenediphosphonate (AMPCP) scaffold, such as AB680, are being investigated in clinical trials as cancer immunotherapies. nih.gov
The structural similarity of the P-C-P bond in MDP to the P-O-P bond in pyrophosphate makes MDP derivatives ideal non-hydrolyzable mimics for studying and inhibiting enzymes that process pyrophosphates. nih.gov This has led to the development of MDP-containing nucleotide analogues that target purinergic brain receptors and enzymes that use cofactors like NAD and FAD. tandfonline.comnih.gov Other identified enzyme targets include:
NTPDase1 , an ectonucleotidase involved in platelet aggregation, which can be specifically inhibited by ATP analogues containing an MDP moiety. nih.gov
The GTPase Rab5 , involved in cellular trafficking, whose function can be studied using xanthosine (B1684192) triphosphate derivatives synthesized with MDP. sigmaaldrich.com
F. TraI relaxase , a bacterial enzyme essential for conjugation, which was found to be inhibited by MDP, suggesting a potential pathway for developing new antibacterial agents. core.ac.uk
Furthermore, the unique chelating properties of MDP derivatives are being explored. The tetrathio-analogue, methylenediphosphonotetrathioate (MDPT), shows high selectivity for copper and zinc ions, suggesting its potential as a therapeutic chelator for diseases of metal overload, such as Wilson's disease or Alzheimer's disease. acs.orgacs.org
Table 3: Emerging Biological Targets for Methylenediphosphonic Acid Derivatives This table is interactive. Users can sort and filter the data.
| Biological Target | Derivative/Analogue | Therapeutic Avenue | Mechanism/Rationale | Reference(s) |
|---|---|---|---|---|
| CD73 (Ecto-5'-nucleotidase) | AMPCP derivatives (e.g., AB680) | Cancer Immunotherapy | Inhibition of adenosine production in the tumor microenvironment, reversing immunosuppression. | nih.gov |
| NTPDase1 | 8-BuS-ATP derivatives containing MDP | Antithrombotic, Immunomodulation | Specific inhibition of ATP/ADP hydrolysis, affecting platelet aggregation and immune responses. | nih.gov |
| Purinergic Receptors / Pyrophosphate-dependent enzymes | MDP-containing dinucleotide analogues (e.g., NAD/FAD analogues) | Enzyme Inhibition, Neuromodulation | Act as stable mimics of natural substrates/cofactors to inhibit enzymes or modulate receptor activity. | tandfonline.com, nih.gov |
| Excess Metal Ions (Cu, Zn) | Methylenediphosphonotetrathioate (MDPT) | Wilson's Disease, Alzheimer's Disease | Selective chelation and removal of excess harmful metal ions. | acs.org, acs.org |
| F. TraI Relaxase | Methylenediphosphonic acid (MDP/PCP) | Antibacterial | Inhibition of a key enzyme involved in bacterial conjugation (gene transfer). | core.ac.uk |
| GTPase Rab5 | Xanthosine triphosphate derivatives with MDP | Cellular Trafficking Research | Used as non-hydrolyzable tools to study protein prenylation and vesicle transport. | sigmaaldrich.com |
Sustainable Synthesis and Application Methodologies
In line with the global push towards environmentally responsible science, "green chemistry" principles are being increasingly applied to the synthesis of phosphonates, including MDP and its derivatives. rsc.org The goal is to develop methods that are safer, more efficient, and produce less waste. ajrconline.org
The 12 principles of green chemistry provide a framework for this shift. rsc.orgnih.gov Key strategies applicable to MDP synthesis include:
Use of Safer Solvents: Reducing reliance on hazardous organic solvents by using water, supercritical fluids (like CO2), or ionic liquids. rsc.orgajrconline.org Some new methodologies for synthesizing phosphonate derivatives are performed in aqueous micellar environments. escholarship.org
Catalysis: Employing catalysts instead of stoichiometric reagents to improve efficiency and reduce waste. mit.edu Catalytic reactions for making MDP derivatives can be run with minimal or no solvent (neat), simplifying workup and improving yields. researchgate.net
Energy Efficiency: Using alternative energy sources like microwave irradiation or ultrasound to promote reactions, which can lead to shorter reaction times and lower energy consumption compared to traditional heating. rsc.orgua.pt Mechanochemical methods, such as ball milling, are also being explored as a solvent-free, energy-efficient approach. ua.pt
Atom Economy and Waste Prevention: Designing synthetic routes to maximize the incorporation of starting materials into the final product. nih.gov This often involves developing one-pot syntheses, where multiple reaction steps are performed in the same vessel, avoiding the need for intermediate purification steps and thus reducing solvent use and waste generation. nih.govescholarship.org
Reducing Derivatives: Avoiding the use of temporary blocking or protecting groups during synthesis, as these steps add reagents and create waste. mit.edu
By integrating these sustainable practices, the chemical industry can reduce the environmental footprint associated with the production and application of methylenediphosphonic acid and its increasingly important derivatives. rsc.org
Q & A
Q. What are the primary synthetic routes for producing methylenediphosphonic acid (MDP), and how can its purity be validated?
MDP is typically synthesized via condensation reactions involving phosphonic acid derivatives. A common method involves refluxing methylene precursors with phosphorus-containing reagents under acidic conditions. Post-synthesis, purity validation requires a combination of techniques:
- FT-IR spectroscopy to confirm the presence of P-O-C and P=O bonds .
- 1H NMR in deuterated solvents (e.g., DMSO-D6) to verify the absence of organic impurities .
- Mass spectrometry (MS) for molecular weight confirmation .
- Elemental analysis to ensure stoichiometric consistency with the formula CH₆O₆P₂ .
Q. How is MDP structurally characterized, and what are its critical crystallographic parameters?
Single-crystal X-ray diffraction reveals MDP’s molecular geometry. Key structural features include:
- Phosphonate group geometry : Each phosphorus atom adopts a tetrahedral coordination with bond angles near 109.5° .
- Hydrogen-bonding networks : Extensive intermolecular H-bonds between phosphonate groups contribute to its stability in aqueous media .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 197°C .
Q. What are the standard applications of MDP in radiopharmaceutical imaging?
MDP is a chelating agent for technetium-99m (⁹⁹ᵐTc) in bone scintigraphy. Methodological considerations include:
- Labeling protocol : Incubation of ⁹⁹ᵐTc with MDP at pH 5–7, followed by quality control via thin-layer chromatography (TLC) to confirm radiochemical purity >95% .
- Biodistribution studies : In vivo murine models demonstrate preferential uptake in osteoblastic regions, with <5% residual activity in soft tissues after 24 hours .
Advanced Research Questions
Q. How does MDP enhance chromatographic separations in HPLC-MS, and what are optimal additive concentrations?
MDP acts as a metal-chelating additive in mobile phases to mitigate column contamination and improve peptide/protein separations:
- Mechanism : Binds to metal ions (e.g., Fe³⁺, Ca²⁺) on stationary phases, reducing nonspecific interactions .
- Optimization : 5 mM MDP in ammonium acetate buffer (pH 6.8) improves peak symmetry (asymmetry factor <1.2) and sensitivity (LOQ ≤1 ng/mL) .
- LC-MS compatibility : Lower ion suppression compared to EDTA, making it suitable for high-resolution MS .
Q. What catalytic roles does MDP play in solvent-free acetylation reactions, and how is selectivity achieved?
MDP catalyzes acetyl transfer from acetic anhydride to alcohols, phenols, and amines under mild conditions:
- Reaction design : 10 mol% MDP at room temperature for 2–4 hours achieves >90% yield .
- Selectivity : Preferential acetylation of amines over hydroxyl groups due to stronger hydrogen-bonding interactions between MDP and -NH₂ .
- Reusability : Catalyst recovery via filtration retains >85% activity after five cycles .
Q. How do antimalarial drugs alter the bioavailability of ⁹⁹ᵐTc-MDP, and what experimental models are used to study this?
Drug interactions are assessed using murine models:
- Protocol : Co-administration of ⁹⁹ᵐTc-MDP with antimalarials (e.g., artemisinin) followed by gamma scintigraphy at 1, 4, and 24 hours .
- Findings : Artemisinin reduces renal excretion by 20%, increasing bone uptake (p<0.05), likely due to altered plasma protein binding .
- Validation : High-performance liquid chromatography (HPLC) coupled with radiometric detection quantifies free vs. bound ⁹⁹ᵐTc-MDP .
Q. What role does MDP play in ligand-assisted dissolution of manganese oxides, and how is this applied in environmental chemistry?
MDP facilitates MnO₂ dissolution via ligand-promoted mechanisms:
- Experimental setup : React MDP (1 mM) with MnO₂ suspensions at pH 4–6; monitor Mn³⁺ release via UV-Vis at 240 nm .
- Kinetics : Dissolution rates increase 3-fold compared to pyrophosphate controls, attributed to stronger Mn³⁺-MDP complexation (log K = 8.2) .
- Applications : Remediation of Mn-contaminated soils or water systems .
Data Contradictions and Resolution
Q. Discrepancies in reported pKa values for MDP: How should researchers validate acidity constants?
Literature reports varying pKa values (e.g., 1.27 vs. 2.1 for the first dissociation):
Q. Conflicting evidence on MDP’s role in metabolic studies: Does it interfere with intracellular pathways?
While MDP is inert in most biochemical assays, studies using ¹H NMR metabolomics reveal:
- Artifact generation : MDP chelates extracellular Mg²⁺, altering glycolytic flux in cell cultures. Mitigate by using ≤1 mM MDP and monitoring Mg²⁺ levels via atomic absorption spectroscopy .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
